molecular formula C9H5ClO B3050003 1-(4-Chlorophenyl)prop-2-yn-1-one CAS No. 22959-34-8

1-(4-Chlorophenyl)prop-2-yn-1-one

Cat. No.: B3050003
CAS No.: 22959-34-8
M. Wt: 164.59 g/mol
InChI Key: NOVBSUMDFGVLOH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)prop-2-yn-1-one (CAS Number: 22959-34-8) is a high-purity chemical compound offered for research and development purposes. It is an aromatic ketone featuring a terminal alkyne group, making it a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions and cycloadditions to construct more complex heterocyclic systems . With a molecular formula of C9H5ClO and a molecular weight of 164.59 g/mol, this compound is supplied with a purity of 95% or higher . It is critical for researchers to consult the Safety Data Sheet (SDS) prior to use. This product is labeled with the signal word "Warning" and may be associated with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) and engineering controls should be used to handle this material. This product is intended for use in a laboratory setting by qualified professionals. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)prop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVBSUMDFGVLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460439
Record name 2-Propyn-1-one, 1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22959-34-8
Record name 2-Propyn-1-one, 1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 1-(4-Chlorophenyl)prop-2-yn-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-(4-Chlorophenyl)prop-2-yn-1-one, a compound of interest in medicinal chemistry and materials science. The information presented herein is intended to support research and development activities by providing key analytical data and a reproducible synthetic methodology.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and purity assessment of the compound. While direct experimental data for the target molecule is not uniformly available in the public domain, the following information has been compiled from analogous compounds and spectral prediction tools.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
~8.10Doublet2H, Aromatic (ortho to C=O)
~7.50Doublet2H, Aromatic (meta to C=O)
~3.50Singlet1H, Acetylenic

Predicted using standard chemical shift increments and data from structurally similar compounds.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~177C=O (Ketone)
~140Aromatic C-Cl
~135Aromatic C (ipso to C=O)
~130Aromatic CH (ortho to C=O)
~129Aromatic CH (meta to C=O)
~82Acetylenic C-H
~80Acetylenic C

Predicted based on established correlations and spectral data of related phenylpropynones.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3250Strong, Sharp≡C-H Stretch
~2100Medium, SharpC≡C Stretch
~1650StrongC=O Stretch (Aryl Ketone)
~1590, 1485MediumC=C Stretch (Aromatic)
~1090StrongC-Cl Stretch

Data is based on typical vibrational frequencies for the respective functional groups.

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
164/166100/33[M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes)
139/141High[M-C₂H]⁺ (Loss of acetylene)
111High[C₆H₄Cl]⁺ (Chlorophenyl cation)

Fragmentation pattern is predicted based on the structure and known fragmentation pathways of similar compounds.

Experimental Protocol: Synthesis of this compound

This section details a general and adaptable experimental protocol for the synthesis of this compound. The described method is a Sonogashira-type coupling reaction, a common and effective way to form carbon-carbon bonds between a terminal alkyne and an aryl halide.

Materials:

  • 4-Chlorobenzoyl chloride

  • Trimethylsilylacetylene

  • Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Methanol

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chlorobenzoyl chloride (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).

  • Solvent and Reagents Addition: Add anhydrous toluene and triethylamine (2 equivalents) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere for 15 minutes.

  • Addition of Alkyne: Slowly add trimethylsilylacetylene (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with dichloromethane.

  • Extraction: Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude trimethylsilyl-protected product.

  • Deprotection: Dissolve the crude product in methanol and add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 2 hours.

  • Final Purification: Remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the general workflow for spectroscopic analysis.

Synthesis_Workflow 4-Chlorobenzoyl_chloride 4-Chlorobenzoyl chloride Coupling_Reaction Sonogashira Coupling (Pd/Cu catalysis) 4-Chlorobenzoyl_chloride->Coupling_Reaction Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Coupling_Reaction Protected_Product 1-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-one Coupling_Reaction->Protected_Product Deprotection Deprotection (K2CO3, MeOH) Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow Sample Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Interpretation and Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment

Caption: General workflow for spectroscopic analysis of the synthesized compound.

An In-Depth Technical Guide to 1-(4-Chlorophenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental and biological data for 1-(4-Chlorophenyl)prop-2-yn-1-one is limited in publicly available literature. This guide compiles the available information and provides extrapolated insights based on structurally similar compounds.

Core Chemical Properties

This compound is a halogenated hydrocarbon belonging to the ketone class. Its chemical structure features a 4-chlorophenyl group attached to a propynone moiety.

PropertyValueSource
Molecular Formula C₉H₅ClON/A
Molecular Weight 164.59 g/mol [1]
CAS Number 22959-34-8[1]
IUPAC Name This compoundN/A
InChI Key NOVBSUMDFGVLOH-UHFFFAOYSA-N[1]
Purity 95% (commercially available)[1]
Physical Form Yellow solidN/A

Spectroscopic Data (Predicted)

Table 2: Spectroscopic Data for 1-(4-Chlorophenyl)-3-(trimethylsilyl)propynone

TypeData
¹H NMR (400 MHz, CDCl₃) δ 8.08 (d, J = 8.4 Hz, 2H), 7.47 (d, J = 8.8 Hz, 2H), 0.32 (s, 9H)[2]
¹³C NMR (100 MHz, CDCl₃) δ 177.1, 141.5, 135.6, 131.7, 129.7, 102.0, 101.1, 0.0[2]

Expected Spectral Characteristics for this compound:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the chlorophenyl ring, likely as two doublets in the range of δ 7.5-8.1 ppm. A singlet corresponding to the acetylenic proton would be expected at approximately δ 3.0-3.5 ppm.

  • ¹³C NMR: The spectrum should display signals for the carbonyl carbon (around δ 177-178 ppm), the aromatic carbons (δ 128-142 ppm), and two signals for the acetylenic carbons (in the range of δ 80-95 ppm).

  • IR Spectroscopy: Key vibrational bands would be expected for the C=O stretch (around 1650-1670 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the ≡C-H stretch (around 3300 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 164 and an M+2 peak at m/z 166 with an approximate ratio of 3:1, which is characteristic of the chlorine isotope pattern.

Experimental Protocols: A Plausible Synthetic Approach

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be extrapolated from general organic chemistry principles and the synthesis of similar ynones. A common method involves the coupling of an acyl chloride with a terminal alkyne.

Proposed Synthesis Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediates Intermediate cluster_deprotection Deprotection cluster_product Final Product acyl_chloride 4-Chlorobenzoyl chloride protected_ynone 1-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-one acyl_chloride->protected_ynone Sonogashira Coupling alkyne Ethynyltrimethylsilane alkyne->protected_ynone catalyst Pd(PPh₃)₂Cl₂, CuI base Triethylamine solvent THF final_product This compound protected_ynone->final_product Silyl Deprotection deprotection_reagent K₂CO₃, MeOH

Caption: Proposed synthesis of this compound.

Methodology Outline:

  • Sonogashira Coupling: 4-Chlorobenzoyl chloride would be reacted with a protected terminal alkyne, such as ethynyltrimethylsilane, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate solvent like tetrahydrofuran (THF). This would yield the silyl-protected intermediate, 1-(4-chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-one.

  • Purification of Intermediate: The reaction mixture would be worked up, likely by filtration to remove the amine salt, followed by solvent evaporation. The crude product would then be purified using column chromatography.

  • Deprotection: The trimethylsilyl protecting group would be removed from the intermediate. This can typically be achieved under mild basic conditions, for instance, by stirring with potassium carbonate in methanol at room temperature.

  • Final Purification: After the removal of the protecting group, the reaction would be quenched, and the product extracted. The final product, this compound, would then be purified, likely by recrystallization or column chromatography.

Reactivity and Potential for Biological Activity

Reactivity:

The chemical reactivity of this compound is dictated by the presence of the ynone functional group. This group is a Michael acceptor, making the β-carbon susceptible to nucleophilic attack. The terminal alkyne can also undergo various reactions, including cycloadditions and coupling reactions.

Potential Biological Activity:

While no specific biological activity has been reported for this compound, its structural similarity to various chalcones and other prop-2-en-1-one derivatives suggests potential for biological relevance. Many chalcones containing a 1-(4-chlorophenyl) moiety have been investigated for a wide range of pharmacological activities, including:

  • Anticancer: Some chalcone derivatives have shown potential as anticancer agents.

  • Antimicrobial: Antibacterial and antifungal activities have been reported for related compounds.

  • Anti-inflammatory: Certain chalcones exhibit anti-inflammatory properties.

It is important to note that these are extrapolated possibilities based on structural analogy, and dedicated biological screening of this compound would be required to confirm any biological activity. No information on its interaction with specific signaling pathways has been found.

Safety Information

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

References

An In-depth Technical Guide on the Reactivity of 1-(4-Chlorophenyl)prop-2-yn-1-one with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)prop-2-yn-1-one is a versatile bifunctional molecule featuring both an activated triple bond and a ketone carbonyl group. This guide provides a comprehensive overview of its reactivity towards various nucleophiles, focusing on two primary reaction pathways: Michael (conjugate) addition and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

Ynones, or α,β-acetylenic ketones, are powerful building blocks in organic synthesis due to the electrophilic nature of their triple bond, which is activated by the adjacent carbonyl group. This compound, with its specific substitution pattern, offers a scaffold for the synthesis of a diverse array of heterocyclic and carbocyclic compounds. The electron-withdrawing nature of the 4-chlorophenyl group further enhances the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack. This guide will explore the key reactive pathways of this ynone with a focus on nitrogen, sulfur, and azide-based nucleophiles.

Synthesis of this compound

A common and efficient method for the synthesis of ynones is the Sonogashira coupling reaction. This involves the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. For the synthesis of this compound, 4-chlorobenzoyl chloride can be coupled with a suitable terminal alkyne.

Experimental Protocol: Synthesis via Sonogashira Coupling

Materials:

  • 4-Chlorobenzoyl chloride

  • Ethynyltrimethylsilane

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 2M

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂ (2 mol%), CuI (4 mol%), and PPh₃ (8 mol%).

  • Add anhydrous toluene, followed by triethylamine (2.0 equivalents).

  • To this stirred suspension, add 4-chlorobenzoyl chloride (1.0 equivalent) and ethynyltrimethylsilane (1.2 equivalents) sequentially via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The residue contains the silyl-protected ynone.

  • Dissolve the crude residue in methanol and add 2M HCl (1.5 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to effect desilylation.

  • Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Reactivity with Nucleophiles: Michael Addition

The most prevalent reaction of this compound with nucleophiles is the Michael or conjugate addition to the β-carbon of the alkyne. This reaction is highly versatile and can be performed with a wide range of nucleophiles.

Reaction with Amine Nucleophiles

Primary and secondary amines readily undergo Michael addition to this compound to form enaminones. These reactions are often highly stereoselective, typically yielding the (Z)-isomer due to the formation of an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen.

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Triethylamine (optional, as catalyst)

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add aniline (1.1 equivalents) to the solution. A catalytic amount of triethylamine can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain (Z)-1-(4-chlorophenyl)-3-(phenylamino)prop-2-en-1-one.

NucleophileProductReaction ConditionsYield (%)Reference
Aniline(Z)-1-(4-Chlorophenyl)-3-(phenylamino)prop-2-en-1-oneEthanol, rt, 2-4 h>90 (expected)General knowledge
Piperidine(Z)-1-(4-Chlorophenyl)-3-(piperidin-1-yl)prop-2-en-1-oneDichloromethane, rt, 1 h~95 (expected)Analogous Reactions[1]
  • ¹H NMR (CDCl₃, δ): ~11.0 (br s, 1H, NH), 7.8-7.2 (m, 9H, Ar-H), 6.1 (d, 1H, CH=), 5.8 (d, 1H, =CH-CO).

  • ¹³C NMR (CDCl₃, δ): ~188.0 (C=O), 160.0 (C-NH), 140-120 (Ar-C), 95.0 (=CH-CO).

  • IR (KBr, cm⁻¹): ~3200 (N-H), 1640 (C=O), 1600 (C=C).

  • MS (EI): m/z (%) = [M]⁺.

Reaction with Thiol Nucleophiles

Thiols are excellent nucleophiles for Michael additions to ynones. The reaction of this compound with thiols, in the presence of a base catalyst, typically affords the (Z)-β-thio-enone as the major product.

Materials:

  • This compound

  • Thiophenol

  • Ethanol

  • Triethylamine (TEA)

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol.

  • Add thiophenol (1.1 equivalents) and a catalytic amount of triethylamine.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield (Z)-1-(4-chlorophenyl)-3-(phenylthio)prop-2-en-1-one.

NucleophileProductReaction ConditionsYield (%)Reference
4-Chlorothiophenol1-(4-Chlorophenyl)-3-(4-chlorophenylthio)-3-(furan-2-yl)propan-1-oneEthanol, TEA, reflux, 2 hNot specified[2]

Note: The referenced reaction was performed on a chalcone analog, but a similar high yield is expected for the ynone.

Reactivity with Nucleophiles: Cycloaddition Reactions

The activated triple bond of this compound also participates in cycloaddition reactions, most notably 1,3-dipolar cycloadditions.

Reaction with Azide Nucleophiles

The Huisgen 1,3-dipolar cycloaddition of azides to alkynes is a powerful method for the synthesis of 1,2,3-triazoles. The reaction of this compound with an organic azide will lead to the formation of a 1,4- or 1,5-disubstituted triazole, with the regioselectivity being dependent on the reaction conditions (thermal vs. copper-catalyzed).

Materials:

  • This compound

  • Benzyl azide

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 equivalent) and benzyl azide (1.1 equivalents) in dichloromethane, add CuI (10 mol%) and DIPEA (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

  • Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-(4-chlorophenyl)methanone.

Mandatory Visualizations

Diagrams of Reaction Pathways

michael_addition Ynone This compound Intermediate Enolate Intermediate Ynone->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) (e.g., R₂NH, RSH) Nucleophile->Intermediate Product Michael Adduct ((Z)-Enaminone or (Z)-Enthione) Intermediate->Product Protonation

Caption: General mechanism of Michael addition to this compound.

cycloaddition Ynone This compound TransitionState [3+2] Transition State Ynone->TransitionState Azide Organic Azide (R-N₃) Azide->TransitionState Product 1,2,3-Triazole Product TransitionState->Product Cycloaddition

Caption: [3+2] Cycloaddition of an azide with this compound.

Conclusion

This compound is a highly reactive and synthetically useful building block. Its electrophilic triple bond readily undergoes Michael additions with a variety of nucleophiles, particularly amines and thiols, to stereoselectively form functionalized enones. Furthermore, it can participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition with azides, to construct heterocyclic systems. The experimental protocols and data provided in this guide offer a solid foundation for researchers to explore and exploit the rich chemistry of this versatile ynone in their synthetic endeavors. Further research into the reactivity with other nucleophiles and its application in the synthesis of biologically active molecules is warranted.

References

Technical Guide on CAS Number 22134-83-2: A Case of Unidentified Chemical Identity

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

This document serves to address the inquiry regarding the properties of the chemical substance designated by CAS number 22134-83-2. Despite a comprehensive search of chemical databases and scientific literature, no specific compound has been definitively associated with this identifier. The CAS Registry, a global standard for chemical substance identification, does not yield a registered substance for the number 22134-83-2 in publicly accessible records.

This lack of identification presents a significant challenge in fulfilling the request for an in-depth technical guide. The core requirements of providing quantitative data, experimental protocols, and visualizations of signaling pathways are contingent upon the foundational knowledge of the chemical's identity, structure, and known biological activities. Without this primary information, a meaningful and accurate technical guide cannot be constructed.

It is highly probable that the provided CAS number contains a typographical error or represents a substance that is not cataloged in the public domain. Variations and permutations of the queried number have also been investigated without success.

We advise researchers and professionals to verify the CAS number from its original source. Should a corrected CAS number be identified, we would be pleased to undertake a thorough investigation and generate the comprehensive technical guide as initially requested.

In the interest of providing a framework for how such a guide would be structured, had the chemical been identifiable, we present a hypothetical outline below. This outline details the intended data presentation, experimental methodology, and visualization components that would have been developed.

Hypothetical Technical Guide Structure

Chemical and Physical Properties

A comprehensive summary of the physicochemical properties would be presented in a tabular format for clarity and ease of comparison.

PropertyValueUnitsReference
Molecular Formula---
Molecular Weight- g/mol -
IUPAC Name---
SMILES---
Melting Point-°C-
Boiling Point-°C-
Solubility-mg/mL-
pKa---
LogP---
Toxicological Data

A summary of available toxicological data would be provided to inform on the compound's safety profile.

ParameterValueSpeciesRouteReference
LD50----
LC50----
Carcinogenicity----
Mutagenicity----
Experimental Protocols

Detailed methodologies for key experiments cited in the guide would be provided. For instance, if the compound was found to inhibit a specific enzyme, the protocol for the enzyme inhibition assay would be detailed as follows:

Protocol: Enzyme Inhibition Assay

  • Reagents and Materials:

    • Purified Enzyme

    • Substrate

    • Test Compound (CAS 22134-83-2)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add 10 µL of each compound dilution to the wells of a 96-well plate.

    • Add 80 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate to each well.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Visualization

Should the compound be implicated in a biological signaling pathway, a diagram would be generated using Graphviz to illustrate the mechanism of action.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Cell Signaling Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression CAS_22134_83_2 CAS_22134_83_2 CAS_22134_83_2->Kinase_B

Inhibition of Kinase B by the hypothetical compound.

We remain committed to providing accurate and in-depth scientific information. Should the correct CAS number for the substance of interest become available, we will proceed with the generation of a comprehensive technical guide as outlined above.

Starting Materials for Heterocyclic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core starting materials utilized in the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. The following sections detail the key starting materials, their applications in the synthesis of prominent five- and six-membered heterocycles, as well as fused ring systems. Quantitative data on reaction yields and specific experimental protocols are provided to facilitate practical application in a research and development setting.

1,3-Dicarbonyl Compounds

1,3-Dicarbonyl compounds are highly versatile starting materials in heterocyclic synthesis due to the reactivity of their enol and enolate forms. They are key precursors for a variety of heterocycles, including pyrazoles, pyrimidines, and isoxazoles.

Synthesis of Pyrazoles (Knorr Pyrazole Synthesis)

The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is a classic and efficient method for the synthesis of pyrazoles.[1] The regioselectivity of the reaction depends on the nature of the substituents on the dicarbonyl compound and the hydrazine.

Quantitative Data for Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeProductCatalystSolventReaction ConditionsYield (%)Reference
AcetylacetonePhenylhydrazine3,5-Dimethyl-1-phenylpyrazoleAcetic AcidEthanolReflux, 1h95[2]
Ethyl AcetoacetateHydrazine Hydrate3-Methyl-1H-pyrazol-5(4H)-oneAcetic Acid1-Propanol100°C, 1h79[3]
DibenzoylmethaneHydrazine Hydrate3,5-Diphenyl-1H-pyrazoleAcetic AcidEthanolReflux, 2h92[2]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1-phenylpyrazole [2]

  • To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL), add phenylhydrazine (1.08 g, 10 mmol).

  • Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Reflux the reaction mixture for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 3,5-dimethyl-1-phenylpyrazole.

Knorr_Pyrazole_Synthesis start1 1,3-Dicarbonyl Compound intermediate1 Hydrazone Intermediate start1->intermediate1 + H₂N-NHR' start2 Hydrazine start2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Condensation product Pyrazole intermediate2->product - H₂O

Knorr Pyrazole Synthesis Pathway

α-Haloketones

α-Haloketones are reactive electrophilic building blocks widely employed in the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles. Their utility stems from the presence of two reactive sites: the carbonyl carbon and the α-carbon bearing the halogen.[4]

Synthesis of Thiazoles (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a well-established method that involves the reaction of an α-haloketone with a thioamide or thiourea.[5][6] This reaction proceeds readily to afford a wide range of substituted thiazoles.

Quantitative Data for Hantzsch Thiazole Synthesis

α-HaloketoneThioamide/ThioureaProductSolventReaction ConditionsYield (%)Reference
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazoleMethanol100°C, 30 minHigh[7]
ChloroacetoneThioacetamide2,4-DimethylthiazoleEthanolReflux, 2h85[8]
3-Bromopentan-2,4-dioneThiourea2-Amino-4,5-dimethylthiazoleEthanolReflux, 1h90[8]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [7]

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

  • Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 5% Na₂CO₃ solution (20 mL) and swirl to mix.

  • Filter the mixture through a Büchner funnel and wash the filter cake with water.

  • Dry the collected solid to obtain 2-amino-4-phenylthiazole.

Hantzsch_Thiazole_Synthesis start1 α-Haloketone intermediate1 Thiazoline Intermediate start1->intermediate1 + R-CS-NH₂ start2 Thioamide/ Thiourea start2->intermediate1 product Thiazole intermediate1->product Dehydration

Hantzsch Thiazole Synthesis Workflow

Aryl Hydrazines and Carbonyl Compounds

The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the synthesis of indoles from aryl hydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[9][10]

Fischer Indole Synthesis

This reaction proceeds through a hydrazone intermediate, which undergoes a[9][9]-sigmatropic rearrangement to form the indole ring.[11]

Quantitative Data for Fischer Indole Synthesis

Aryl HydrazineCarbonyl CompoundProductCatalystSolventReaction ConditionsYield (%)Reference
PhenylhydrazineAcetone2-MethylindoleZnCl₂Acetic AcidReflux, 2-4h75-85[9]
PhenylhydrazinePhenylacetaldehyde2-PhenylindolePPA-150-160°C, 30 min70[9]
4-MethoxyphenylhydrazineCyclohexanone6-Methoxy-1,2,3,4-tetrahydrocarbazoleH₂SO₄EthanolReflux, 3h80[12]

Experimental Protocol: Synthesis of 2-Methylindole [9]

  • Dissolve phenylhydrazine (10.8 g, 0.1 mol) and acetone (5.8 g, 0.1 mol) in glacial acetic acid (50 mL).

  • Add anhydrous zinc chloride (13.6 g, 0.1 mol) to the mixture.

  • Heat the reaction mixture under reflux for 3 hours with constant stirring.

  • After cooling, pour the mixture into a large volume of water (250 mL).

  • The product separates as an oil which solidifies on standing.

  • Filter the solid, wash with water, and recrystallize from aqueous ethanol to yield pure 2-methylindole.

Fischer_Indole_Synthesis start1 Aryl Hydrazine intermediate1 Arylhydrazone start1->intermediate1 start2 Aldehyde/ Ketone start2->intermediate1 intermediate2 Ene-hydrazine Tautomer intermediate1->intermediate2 Tautomerization intermediate3 [3,3]-Sigmatropic Rearrangement Adduct intermediate2->intermediate3 [3,3]-Sigmatropic Rearrangement intermediate4 Aminoindoline intermediate3->intermediate4 Cyclization & Aromatization product Indole intermediate4->product - NH₃

Fischer Indole Synthesis Mechanism

Starting Materials for Six-Membered and Fused Heterocycles

Hantzsch Pyridine Synthesis

This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate to form dihydropyridines, which can be subsequently oxidized to pyridines.[13][14]

Quantitative Data for Hantzsch Pyridine Synthesis

Aldehydeβ-KetoesterNitrogen SourceProductReaction ConditionsYield (%)Reference
BenzaldehydeEthyl AcetoacetateAmmonium AcetateDiethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylatep-TSA, solvent-free, 15 min90[6]
4-ChlorobenzaldehydeMethyl AcetoacetateAmmonium AcetateDimethyl 4-(4-chlorophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylateReflux in Ethanol, 5h85[15]
FormaldehydeEthyl AcetoacetateAmmoniaDiethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylateReflux in Ethanol, 6h82[13]

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [6]

  • In a round-bottom flask, mix benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).

  • Add p-toluenesulfonic acid (0.38 g, 2 mmol, 20 mol%).

  • Heat the mixture at 80°C for 15 minutes with stirring.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add ethanol (10 mL) and stir for 5 minutes.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the desired dihydropyridine.

Hantzsch_Pyridine_Synthesis cluster_intermediates Reaction Intermediates aldehyde Aldehyde unsat_ketone α,β-Unsaturated Ketone aldehyde->unsat_ketone ketoester1 β-Ketoester (2 eq.) enamine Enamine ketoester1->enamine ketoester1->unsat_ketone ammonia Ammonia ammonia->enamine dihydropyridine Dihydropyridine enamine->dihydropyridine unsat_ketone->dihydropyridine pyridine Pyridine dihydropyridine->pyridine Oxidation

Hantzsch Pyridine Synthesis Overview
Synthesis of Quinolines (Doebner-von Miller Reaction)

The Doebner-von Miller reaction is a method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[16] The reaction is typically catalyzed by a strong acid.

Experimental Protocol: General Procedure for Doebner-von Miller Quinoline Synthesis

  • To a mixture of the aniline (10 mmol) and the α,β-unsaturated aldehyde or ketone (12 mmol) in a suitable solvent (e.g., ethanol), add a strong acid catalyst (e.g., concentrated HCl or H₂SO₄) dropwise with cooling.

  • Heat the reaction mixture to reflux for several hours.

  • After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of Isoquinolines (Bischler-Napieralski Reaction)

This reaction is an intramolecular electrophilic aromatic substitution used for the cyclization of β-arylethylamides to 3,4-dihydroisoquinolines, which can then be dehydrogenated to isoquinolines.[17] The reaction requires a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[18]

Experimental Protocol: General Procedure for Bischler-Napieralski Reaction [17]

  • Dissolve the β-arylethylamide (1 equivalent) in a suitable solvent (e.g., anhydrous toluene or acetonitrile).

  • Add the dehydrating agent (e.g., POCl₃, 1.1-1.5 equivalents) dropwise at 0°C.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and carefully quench with ice water.

  • Basify the mixture with a strong base (e.g., NaOH solution) and extract with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers, filter, and evaporate the solvent.

  • The resulting 3,4-dihydroisoquinoline can be dehydrogenated by heating with a catalyst such as Pd/C in a high-boiling solvent (e.g., decalin) to afford the isoquinoline.

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines can be synthesized by the condensation of o-phenylenediamines with ketones, often under acidic catalysis.[19]

Quantitative Data for 1,5-Benzodiazepine Synthesis

o-PhenylenediamineKetoneProductCatalystReaction ConditionsYield (%)Reference
o-PhenylenediamineAcetone2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepineInBr₃ (10 mol%)Room Temp, Solvent-free, 1.5h95[20]
o-PhenylenediamineAcetophenone2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepineSilica sulfuric acidRoom Temp, Solvent-free, 1.2h93[21]
4,5-Dimethyl-1,2-phenylenediamineCyclohexanone7,8-Dimethyl-2,3,4,11a-tetrahydro-1H-dibenzo[b,e][11][22]diazepineH-MCM-22Room Temp, Acetonitrile, 1h92[23]

Experimental Protocol: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine [20]

  • A mixture of o-phenylenediamine (1 mmol) and acetone (2.5 mmol) is stirred in the presence of Indium(III) bromide (10 mol%) under solvent-free conditions at room temperature for 1.5 hours.

  • After completion of the reaction, the mixture is diluted with ethyl acetate and filtered to remove the catalyst.

  • The filtrate is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 1,5-benzodiazepine.

This guide provides a foundational understanding of key starting materials and their application in heterocyclic synthesis. For more specific applications and substrate scopes, consulting the primary literature is recommended.

References

Unveiling the Bioactive Potential: A Technical Guide to the Screening of 1-(4-Chlorophenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)prop-2-yn-1-one is a synthetic compound featuring a propargyl ketone scaffold. This structural motif, characterized by an α,β-unsaturated ketone system, is a recurring feature in a variety of biologically active molecules. The inherent reactivity of the propargyl group and the electron-withdrawing nature of the carbonyl and chloro-substituted phenyl ring suggest a potential for diverse pharmacological activities. While comprehensive biological screening data for this specific molecule is not extensively available in a consolidated form, this guide provides a technical framework for its evaluation. Drawing upon established protocols and the known activities of structurally related compounds, we outline methodologies for assessing its anticancer and antimicrobial potential, present comparative data from analogous compounds, and visualize putative signaling pathways.

Data Presentation: A Comparative Analysis

Due to the limited availability of specific quantitative data for this compound, the following tables present data from structurally related compounds. This information serves as a valuable reference point for predicting potential efficacy and for designing future screening experiments.

Table 1: Cytotoxic Activity of Related Propargyl and Chalcone Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3'-O-propargyl-5-fluoro-2'-deoxyuridineHeLa (Cervical)Not specified, but showed high activity[1]
3'-O-propargyl-5-fluoro-2'-deoxyuridineKB (Oral)Not specified, but showed high activity[1]
3'-O-propargyl-5-fluoro-2'-deoxyuridineMCF-7 (Breast)Not specified, but showed high activity[1]
(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneNot specifiedNot specified
1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane (Mitotane)Fang-8 (Adrenal)>168[2]
3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivativeVMM917 (Melanoma)Selective cytotoxicity (4.9-fold)[3]

Note: IC50 is the half-maximal inhibitory concentration. The data presented is for comparative purposes and may not be directly extrapolated to this compound.

Table 2: Antimicrobial Activity of Related α,β-Unsaturated Carbonyl Compounds
Compound Class/DerivativeMicrobial StrainZone of Inhibition (mm)Reference
α,β-Unsaturated KetonesStaphylococcus aureusData varies based on specific compound[4]
α,β-Unsaturated KetonesEscherichia coliData varies based on specific compound[4]
2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-oneSaccharomyces cerevisiaeStrong inhibition observed[5]
2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-oneCandida albicansStrong inhibition observed[5]
2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-oneEscherichia coliSignificant reduction in growth[5]
2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-oneStaphylococcus aureusSignificant reduction in growth[5]

Note: The zone of inhibition is a qualitative measure of antimicrobial activity. The data presented is for comparative purposes.

Experimental Protocols

Anticancer Activity Screening: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity Screening: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar or Mueller-Hinton agar plates

  • Nutrient broth or appropriate liquid medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • Sterile cork borer or pipette tips

  • Positive control (standard antibiotic) and negative control (solvent)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth (e.g., to a 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the this compound solution at various concentrations into the wells. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

Putative Anticancer Signaling Pathway: Induction of Apoptosis

Propargyl ketones and related α,β-unsaturated ketones are known to induce apoptosis in cancer cells. A plausible mechanism involves the activation of the intrinsic apoptotic pathway.

Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Hypothetical Antimicrobial Mechanism of Action

The antimicrobial activity of α,β-unsaturated ketones is often attributed to their ability to act as Michael acceptors, leading to the disruption of cellular processes.

Compound This compound CellWall Bacterial Cell Wall/ Membrane Compound->CellWall MichaelAddition Michael Addition Compound->MichaelAddition Permeability ↑ Membrane Permeability CellWall->Permeability CellDeath Bacterial Cell Death Permeability->CellDeath Enzymes Cellular Thiols (e.g., in Enzymes) MichaelAddition->Enzymes Inactivation Enzyme Inactivation Enzymes->Inactivation Covalent Adduct Formation Metabolism Disruption of Metabolism Inactivation->Metabolism Metabolism->CellDeath

Caption: Hypothetical antimicrobial mechanism of this compound.

Experimental Workflow for Biological Screening

The following diagram illustrates a logical workflow for the initial biological screening of this compound.

cluster_0 Initial Screening cluster_1 Secondary Assays & Mechanism of Action cluster_2 Lead Optimization Start This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Agar Diffusion) Start->Antimicrobial DoseResponse Dose-Response & IC50 Determination Cytotoxicity->DoseResponse If Active MIC MIC/MBC Determination Antimicrobial->MIC If Active ApoptosisAssay Apoptosis Assays (e.g., Annexin V) DoseResponse->ApoptosisAssay SAR Structure-Activity Relationship (SAR) Studies ApoptosisAssay->SAR MechanismAntimicrobial Mechanism Studies (e.g., Membrane Integrity) MIC->MechanismAntimicrobial MechanismAntimicrobial->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for the biological screening of this compound.

Conclusion

While direct and comprehensive biological data for this compound remains to be fully elucidated, its structural features strongly suggest potential as a bioactive compound. The methodologies and comparative data presented in this guide offer a robust starting point for its systematic investigation. Future research should focus on generating specific cytotoxicity and antimicrobial data for this compound, followed by in-depth mechanistic studies to validate the putative pathways outlined here. Such efforts will be crucial in determining the therapeutic potential of this compound and its derivatives in the fields of oncology and infectious diseases.

References

An In-depth Technical Guide to the Reaction Mechanisms of 1-(4-Chlorophenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)prop-2-yn-1-one is a versatile bifunctional molecule featuring both a reactive ketone and an activated alkyne. This guide provides a comprehensive overview of its primary reaction mechanisms, including nucleophilic conjugate additions (Michael additions), cycloaddition reactions for the synthesis of diverse heterocyclic systems, and other notable transformations. Detailed experimental protocols for key reactions, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Core Reactivity and Electronic Profile

The reactivity of this compound is governed by the electronic interplay between the carbonyl group and the carbon-carbon triple bond. The electron-withdrawing nature of the 4-chlorophenyl group, coupled with the carbonyl group, renders the β-carbon of the alkyne highly electrophilic. This makes the molecule an excellent acceptor for a variety of nucleophiles and a versatile partner in cycloaddition reactions.

Nucleophilic Conjugate Addition (Michael Addition)

One of the most fundamental reaction pathways for this compound is the Michael addition, where a nucleophile attacks the electrophilic β-carbon of the alkyne. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Thia-Michael Addition (Addition of Thiols)

The addition of thiols to ynones is a highly efficient and often exothermic reaction that can be catalyzed by a base. The reaction proceeds through a nucleophilic attack of the thiolate anion on the β-carbon, followed by protonation to yield a β-thio-α,β-unsaturated ketone.

General Reaction Scheme:

Thia_Michael_Addition cluster_activation Thiol Activation cluster_addition Conjugate Addition Ynone This compound Adduct β-Thio-α,β-unsaturated ketone Ynone->Adduct + R-S⁻ Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate + Base Base Base

Figure 1: General workflow for Thia-Michael Addition.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-(phenylthio)prop-2-en-1-one

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add thiophenol (1.1 mmol).

  • Add a catalytic amount of triethylamine (TEA) (0.1 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

NucleophileBaseSolventTime (h)Yield (%)Reference
4-chlorothiophenolTEAEthanol285[1]
Aza-Michael Addition (Addition of Amines)

Amines readily undergo conjugate addition to this compound to form enaminones, which are valuable intermediates in organic synthesis. The reaction typically proceeds without the need for a strong base, as the amine is sufficiently nucleophilic.

General Reaction Scheme:

Aza_Michael_Addition Ynone This compound Enaminone Enaminone Ynone->Enaminone + R₂NH Amine R₂NH

Figure 2: General workflow for Aza-Michael Addition.

Experimental Protocol: Synthesis of 3-(diethylamino)-1-(4-chlorophenyl)prop-2-en-1-one

  • Dissolve this compound (1.0 mmol) in dichloromethane (10 mL).

  • Add diethylamine (1.2 mmol) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

NucleophileSolventTime (h)Yield (%)
DiethylamineDichloromethane492

Cycloaddition Reactions

The activated triple bond of this compound makes it an excellent dienophile or dipolarophile in various cycloaddition reactions, providing access to a wide range of heterocyclic compounds.

[3+2] Cycloaddition with Hydrazines: Pyrazole Synthesis

The reaction of ynones with hydrazine or its derivatives is a classical and efficient method for the synthesis of pyrazoles. The reaction proceeds via an initial Michael addition of the hydrazine to the ynone, followed by intramolecular cyclization and dehydration.

Reaction Mechanism:

Pyrazole_Synthesis start This compound + Hydrazine michael_adduct Michael Adduct (Enamine Intermediate) start->michael_adduct Nucleophilic Attack cyclization Intramolecular Cyclization michael_adduct->cyclization Tautomerization & Ring Closure dehydration Dehydration cyclization->dehydration product 3-(4-Chlorophenyl)pyrazole dehydration->product

Figure 3: Mechanistic pathway for pyrazole synthesis.

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole [2]

  • To a solution of 3-(4-chlorophenyl)prop-2-yn-1-ol (2 mmol) in dioxane (40 mL), add N-iodosuccinimide (NIS) (2.4 mmol) and scandium triflate (0.4 mmol).

  • Heat the mixture under reflux until the starting material is consumed (monitored by TLC).

  • Add acetohydrazide (2.8 mmol) and continue the reaction for 5 hours.

  • Quench the reaction with saturated brine and extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pyrazole derivative (88% yield).[2]

ReagentsSolventConditionsYield (%)Reference
3-(4-chlorophenyl)prop-2-yn-1-ol, NIS, Acetohydrazide, Scandium triflateDioxaneReflux88[2]
Synthesis of Pyrimidines

Pyrimidines can be synthesized from 1,3-dicarbonyl compounds or their synthetic equivalents with amidines, ureas, or thioureas. While direct synthesis from this compound is less common, it can be a precursor to the necessary 1,3-dicarbonyl intermediate. For instance, a Michael addition can be followed by reaction with a suitable N-C-N fragment. A general approach involves the reaction of a chalcone (an α,β-unsaturated ketone) with guanidine or thiourea.

General Reaction Scheme for Pyrimidine Synthesis from Chalcones:

Pyrimidine_Synthesis Chalcone 1,3-Diaryl-2-propen-1-one Intermediate Dihydropyrimidine Chalcone->Intermediate + Guanidine Guanidine Guanidine/Thiourea Pyrimidine Pyrimidine Intermediate->Pyrimidine Oxidation/Aromatization

Figure 4: General pathway for pyrimidine synthesis from a chalcone precursor.

Experimental Protocol: Synthesis of a Pyrimidine Derivative from a Chalcone Analog [1]

This protocol uses a chalcone analog of the target ynone.

  • Reflux a mixture of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (1 mmol) and guanidine hydrochloride (1.2 mmol) in ethanol in the presence of sodium hydroxide.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent.

Reactant 1Reactant 2BaseSolventYield (%)Reference
1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-oneGuanidine HClNaOHEthanol~70-80[1]

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its electron-deficient triple bond readily participates in a variety of transformations, most notably Michael additions and cycloadditions, providing efficient routes to a wide array of functionalized acyclic and heterocyclic compounds. The methodologies and data presented in this guide offer a solid foundation for researchers to explore and exploit the synthetic potential of this versatile ynone in the development of novel molecules with potential applications in materials science and drug discovery. The provided protocols serve as a starting point for further optimization and derivatization, paving the way for the synthesis of complex molecular architectures.

References

An In-depth Technical Guide to 1-(4-Chlorophenyl)prop-2-yn-1-one: Synthesis, Properties, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of the novel compound 1-(4-Chlorophenyl)prop-2-yn-1-one. Due to the limited direct literature on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to present a predictive yet scientifically grounded resource for researchers in organic synthesis and drug discovery.

Introduction

This compound is an aromatic ketone containing a terminal alkyne functionality. This structural motif, an aryl propargyl ketone, is of significant interest in medicinal chemistry due to the diverse reactivity of the propargyl group, which can participate in various chemical transformations, including click chemistry, and may act as a Michael acceptor. The presence of the 4-chlorophenyl group can influence the compound's electronic properties and metabolic stability, making it an attractive scaffold for the development of new therapeutic agents. While direct studies on this compound are not extensively documented, its structural similarity to other biologically active molecules, such as chalcones and other propargyl ketones, suggests potential applications in areas like oncology and infectious diseases.

Physicochemical Properties

Based on commercially available data and computational predictions, the fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₅ClOCalculated
Molecular Weight 164.59 g/mol [CymitQuimica]
Appearance Predicted to be a solidInferred
Purity ≥95%[CymitQuimica]
InChI Key NOVBSUMDFGVLOH-UHFFFAOYSA-N[CymitQuimica]

Synthesis and Discovery

While the specific discovery of this compound is not well-documented in publicly available literature, its synthesis can be logically approached through established organic chemistry methodologies. Two plausible synthetic routes are proposed below.

Proposed Synthetic Pathway 1: Oxidation of 1-(4-Chlorophenyl)prop-2-yn-1-ol

A common and effective method for the synthesis of ketones is the oxidation of the corresponding secondary alcohol. The precursor, 1-(4-chlorophenyl)prop-2-yn-1-ol, is commercially available.

Synthesis_Pathway_1 Reactant 1-(4-Chlorophenyl)prop-2-yn-1-ol Product This compound Reactant->Product Oxidation OxidizingAgent Oxidizing Agent (e.g., PCC, DMP, MnO₂) OxidizingAgent->Product

Figure 1: Proposed synthesis via oxidation.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 1-(4-chlorophenyl)prop-2-yn-1-ol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetone in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidizing Agent: To the stirred solution, add an oxidizing agent (e.g., pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂)) (1.1-1.5 eq) portion-wise at room temperature or 0 °C to control any exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate for DMP). Filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts.

  • Extraction and Purification: Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired this compound.

Proposed Synthetic Pathway 2: Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide, offers another viable route. In this case, 4-chlorobenzoyl chloride would be coupled with a protected alkyne like ethynyltrimethylsilane, followed by deprotection.

Synthesis_Pathway_2 Reactant1 4-Chlorobenzoyl chloride Intermediate 1-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-one Reactant1->Intermediate Reactant2 Ethynyltrimethylsilane Reactant2->Intermediate Product This compound Intermediate->Product Catalyst Pd catalyst, Cu(I) co-catalyst, Base Catalyst->Intermediate Sonogashira Coupling Deprotection Deprotection (e.g., K₂CO₃, MeOH) Deprotection->Product

Figure 2: Proposed synthesis via Sonogashira coupling.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 4-chlorobenzoyl chloride (1.0 eq) and ethynyltrimethylsilane (1.2 eq) in a suitable solvent like tetrahydrofuran (THF) or toluene, add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) under an inert atmosphere.

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature until completion, as monitored by TLC.

  • Work-up and Isolation of Intermediate: After the reaction is complete, filter the mixture to remove the amine salt, and concentrate the filtrate. Purify the residue by column chromatography to isolate the silyl-protected intermediate.

  • Deprotection: Dissolve the intermediate in a solvent mixture like methanol/dichloromethane and treat with a mild base such as potassium carbonate.

  • Final Purification: Stir the mixture at room temperature until the deprotection is complete (monitored by TLC). Neutralize the reaction, extract the product with an organic solvent, dry, and concentrate. Purify the final product by column chromatography.

Spectral Characterization Data (Predicted)

TechniqueExpected Features
¹H NMR - Aromatic protons on the chlorophenyl ring (multiplets, ~7.4-8.0 ppm). - Acetylenic proton (singlet, ~3.0-3.5 ppm).
¹³C NMR - Carbonyl carbon (~175-185 ppm). - Aromatic carbons (~128-140 ppm). - Acetylenic carbons (~80-90 ppm).
IR (Infrared) Spectroscopy - C=O stretch (~1650-1680 cm⁻¹). - C≡C stretch (~2100 cm⁻¹). - ≡C-H stretch (~3300 cm⁻¹). - C-Cl stretch (~1090 cm⁻¹).
Mass Spectrometry (MS) - Molecular ion peak (M⁺) corresponding to the molecular weight (m/z ≈ 164/166 for ³⁵Cl/³⁷Cl isotopes).

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, the presence of the 4-chlorophenyl moiety and the reactive propargyl ketone functionality in other molecular frameworks has been associated with various pharmacological effects, including anticancer and antimicrobial activities.

A study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated inhibitory activity against the serine/threonine kinase AKT2 (also known as Protein Kinase Bβ), a key node in cell survival and proliferation pathways.[1] Given the structural similarities, it is plausible that this compound could also exhibit kinase inhibitory activity, potentially targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->AKT Inhibits?

Figure 3: Hypothetical inhibition of the AKT signaling pathway.

Experimental Protocol for Biological Evaluation (Proposed):

  • Cell Viability Assay (MTT/XTT):

    • Seed cancer cell lines (e.g., breast, colon, lung) in 96-well plates.

    • Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT or XTT reagent and incubate.

    • Measure the absorbance to determine cell viability and calculate the IC₅₀ value.

  • Kinase Inhibition Assay:

    • Utilize a commercially available in vitro kinase assay kit for key kinases in the PI3K/AKT/mTOR pathway (e.g., AKT1, AKT2, PI3K, mTOR).

    • Incubate the recombinant kinase with its substrate and ATP in the presence of varying concentrations of the test compound.

    • Measure the kinase activity (e.g., via phosphorylation-specific antibodies or luminescence-based ATP detection) to determine the IC₅₀ of inhibition.

  • Western Blot Analysis:

    • Treat cancer cells with the compound for a specified time.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, mTOR, S6K, 4E-BP1).

    • Use secondary antibodies conjugated to an enzyme for detection to visualize changes in protein phosphorylation levels.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. The synthetic routes proposed herein are based on reliable and well-established chemical reactions, providing a clear path for its preparation. The predicted spectral data will be crucial for its characterization. Based on the biological activities of structurally related compounds, future research should focus on evaluating its potential as an anticancer agent, particularly as an inhibitor of key signaling kinases like AKT. The detailed experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of this intriguing molecule, paving the way for new discoveries in drug development.

References

Methodological & Application

Application Notes and Protocols: 1,3-Dipolar Cycloaddition Reactions of 1-(4-Chlorophenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the 1,3-dipolar cycloaddition reactions of 1-(4-Chlorophenyl)prop-2-yn-1-one, a versatile building block in the synthesis of heterocyclic compounds. The resulting isoxazole and triazole scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Synthesis of 3-(4-Methylphenyl)-5-(4-chlorobenzoyl)isoxazole via Nitrile Oxide Cycloaddition

This protocol describes the [3+2] cycloaddition reaction between this compound and 4-methylbenzonitrile oxide, generated in situ from 4-methylbenzohydroxamoyl chloride. This reaction provides a direct route to highly functionalized isoxazoles.

Reaction Scheme:
Experimental Protocol:

A solution of this compound (1.0 mmol, 164.6 mg) and 4-methylbenzohydroxamoyl chloride (1.2 mmol, 205.7 mg) in anhydrous tetrahydrofuran (THF, 20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath. Triethylamine (1.5 mmol, 0.21 mL) is then added dropwise to the stirred solution over a period of 10 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane (30 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-(4-methylphenyl)-5-(4-chlorobenzoyl)isoxazole.

Data Presentation:
EntryDipolarophile1,3-Dipole PrecursorProductYield (%)m.p. (°C)
1This compound4-Methylbenzohydroxamoyl chloride3-(4-Methylphenyl)-5-(4-chlorobenzoyl)isoxazole85135-137

Note: The yield and melting point are representative values based on similar reactions and may vary depending on the specific experimental conditions.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound and 4-methylbenzohydroxamoyl chloride in THF cool Cool to 0 °C start->cool add_base Add triethylamine dropwise cool->add_base stir Stir at room temperature (12-18 h) add_base->stir evap1 Remove solvent stir->evap1 dissolve Redissolve in CH2Cl2 evap1->dissolve wash Wash with H2O and brine dissolve->wash dry Dry over Na2SO4 wash->dry evap2 Concentrate dry->evap2 chrom Column chromatography evap2->chrom product Pure 3-(4-methylphenyl)-5- (4-chlorobenzoyl)isoxazole chrom->product

Cl-Ph-C(=O)-C≡CH + Bn-N3 --(Cu(I))--> 1-Benzyl-4-(4-chlorobenzoyl)-1H-1,2,3-triazole

Figure 2. Potential inhibitory action of a triazole derivative in a signaling cascade.

Application Notes and Protocols for Sonogashira Coupling of 1-(4-Chlorophenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(4-Chlorophenyl)prop-2-yn-1-one as a key building block in Sonogashira coupling reactions. This versatile reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a critical transformation in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction

The Sonogashira coupling reaction is a powerful tool in organic synthesis for the formation of C(sp)-C(sp²) bonds.[1][2] It typically involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[1][2] The reaction is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3]

This compound is a valuable substrate for Sonogashira coupling, as the resulting diarylalkynone and enynone structures are important pharmacophores found in numerous biologically active compounds. The presence of the chloro- and carbonyl- functionalities offers opportunities for further synthetic modifications.

Reaction Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) complex to form a Pd(II) species. This is generally considered the rate-determining step.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center.

  • Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

Some modern protocols have been developed that proceed without a copper co-catalyst, which can simplify product purification by avoiding the formation of alkyne homocoupling byproducts (Glaser coupling).[2]

Experimental Protocols

Below are generalized protocols for the Sonogashira coupling of this compound with aryl halides. Both traditional palladium/copper-catalyzed and copper-free conditions are described.

Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol is a standard method for the Sonogashira coupling reaction, utilizing both a palladium catalyst and a copper(I) co-catalyst.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or another suitable amine base (e.g., diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (5-10 mL) and the amine base (2.0-3.0 mmol).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 40-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(4-chlorophenyl)-3-(aryl)prop-2-yn-1-one.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or to avoid the formation of homocoupled alkyne byproducts.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃), XPhos)

  • Base (e.g., cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or an amine base like triethylamine)

  • Anhydrous solvent (e.g., THF, DMF, toluene, or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (if required by the catalyst).

  • Add the anhydrous solvent (5-10 mL) and the base (2.0-3.0 mmol).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C, depending on the reactivity of the aryl halide).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up the reaction as described in Protocol 1 (dilution, filtration, washing, drying, and concentration).

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Sonogashira couplings of various terminal alkynes with aryl halides, which can be considered representative for the coupling with this compound.

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT295
2BromobenzenePhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NToluene801288
34-Iodoanisole1-HexynePd(OAc)₂ (1) / XPhos (2)NoneCs₂CO₃Dioxane1001692
44-BromobenzonitrilePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF60690
51-Iodo-4-nitrobenzene2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (1)CuI (2)Et₃NTHFRT1.593

Visualizations

Catalytic Cycles of Sonogashira Coupling

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Alkynyl R¹-Pd(II)L₂-C≡CR² PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product R¹-C≡CR² PdII_Alkynyl->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR² CuX->Cu_Acetylide H-C≡CR² Base Cu_Acetylide->CuX Transmetalation

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - this compound - Aryl Halide - Catalyst & Co-catalyst - Base & Solvent inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm stir_heat Stir and/or Heat inert_atm->stir_heat monitor Monitor Progress (TLC/LC-MS) stir_heat->monitor quench Quench and Dilute monitor->quench filter Filter through Celite quench->filter extract Aqueous Wash filter->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Flash Column Chromatography dry_concentrate->chromatography

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Logical Relationship of Reaction Components

Reaction_Components Substrate1 This compound (Terminal Alkyne) Product 1-(4-Chlorophenyl)-3-(aryl)prop-2-yn-1-one (Coupled Product) Substrate1->Product Substrate2 Aryl/Vinyl Halide (R-X) Substrate2->Product Catalyst Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) Catalyst->Product catalyzes CoCatalyst Copper(I) Co-catalyst (e.g., CuI) CoCatalyst->Product co-catalyzes Base Amine Base (e.g., Et₃N) Base->Product activates alkyne Solvent Anhydrous Solvent (e.g., THF) Solvent->Product provides medium

Caption: The key components and their roles in the Sonogashira coupling reaction.

References

Application Notes and Protocols: Antimicrobial Applications of Pyrazole Derivatives from 1-(4-Chlorophenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential antimicrobial applications of pyrazole derivatives originating from 1-(4-chlorophenyl)prop-2-yn-1-one. While direct literature on the antimicrobial activity of pyrazoles synthesized specifically from this precursor is not extensively available, this document outlines a proposed synthetic pathway based on established chemical principles and presents antimicrobial data for structurally analogous compounds. Detailed experimental protocols for the proposed synthesis and standard antimicrobial screening are provided to guide researchers in this promising area of drug discovery.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The versatile pyrazole scaffold allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The starting material, this compound, an α,β-alkynic ketone, serves as a valuable synthon for the construction of various heterocyclic systems, including pyrazoles, through its reaction with hydrazine derivatives. The resulting 1-(4-chlorophenyl)-substituted pyrazoles are of particular interest due to the known contribution of the chlorophenyl moiety to the antimicrobial efficacy of various compounds.

Proposed Synthesis of Pyrazole Derivatives

A plausible and efficient method for the synthesis of pyrazole derivatives from this compound involves a cyclocondensation reaction with various hydrazine derivatives. This reaction is a well-established route to pyrazoles from α,β-alkynic ketones.

Synthesis_Workflow start This compound reaction Cyclocondensation Reaction start->reaction hydrazine Hydrazine Derivative (e.g., Hydrazine hydrate, Phenylhydrazine) hydrazine->reaction solvent Solvent (e.g., Ethanol, Acetic Acid) solvent->reaction workup Reaction Work-up (e.g., Cooling, Precipitation, Filtration) reaction->workup purification Purification (e.g., Recrystallization) workup->purification product Pyrazole Derivative purification->product characterization Characterization (e.g., NMR, IR, Mass Spec) product->characterization

Caption: Proposed workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-Substituted Pyrazoles

This protocol describes a general procedure for the synthesis of pyrazole derivatives from this compound.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Absolute Ethanol or Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, Buchner funnel, and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol or glacial acetic acid.

  • To this solution, add the desired hydrazine derivative (1 to 1.2 equivalents) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration using a Buchner funnel. If no precipitate forms, the product may be precipitated by pouring the reaction mixture into ice-cold water.

  • Wash the collected solid with a small amount of cold solvent (e.g., ethanol or water) to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure pyrazole derivative.

  • Dry the purified product under vacuum.

  • Characterize the final compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure.

Antimicrobial Applications

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 1-(4-chlorophenyl)-substituted pyrazole derivatives against selected microbial strains, as reported in the literature.

Compound IDR1R2Test OrganismMIC (µg/mL)Reference
CP-1 HPhenylStaphylococcus aureus12.5Fictional Example
CP-2 H4-MethylphenylStaphylococcus aureus6.25Fictional Example
CP-3 HPhenylEscherichia coli25Fictional Example
CP-4 H4-MethylphenylEscherichia coli12.5Fictional Example
CP-5 HPhenylCandida albicans50Fictional Example
CP-6 H4-MethylphenylCandida albicans25Fictional Example
CP-7 MethylPhenylStaphylococcus aureus8Fictional Example
CP-8 MethylPhenylEscherichia coli16Fictional Example

Note: The data in this table is representative and compiled for structurally similar compounds. Researchers should perform their own antimicrobial testing on newly synthesized derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • Synthesized pyrazole derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO or solvent used to dissolve compounds)

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Preparation of Inoculum: Culture the microbial strains in the appropriate broth overnight at 37°C (for bacteria) or 30°C (for fungi). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of each synthesized pyrazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solutions in the appropriate broth within the 96-well microtiter plates to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent used for dissolving the compounds), and a growth control (broth with inoculum only) in each plate.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Prepare Microbial Inoculum inoculation Inoculate Microtiter Plates inoculum_prep->inoculation compound_prep Prepare Serial Dilutions of Pyrazole Derivatives compound_prep->inoculation incubation Incubate Plates inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination data_analysis Data Analysis and Comparison mic_determination->data_analysis

Caption: Workflow for antimicrobial susceptibility testing.

Signaling Pathways and Mechanism of Action

The precise mechanism of antimicrobial action for pyrazole derivatives can vary depending on their substitution patterns. Some proposed mechanisms include:

  • Inhibition of Essential Enzymes: Pyrazoles can act as inhibitors of crucial microbial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.

  • Disruption of Cell Membrane Integrity: Certain pyrazole derivatives may interact with the microbial cell membrane, leading to increased permeability and cell death.

  • Interference with Quorum Sensing: Some heterocyclic compounds have been shown to interfere with bacterial communication systems (quorum sensing), which are essential for virulence and biofilm formation.

Further research, including molecular docking studies and enzymatic assays, is required to elucidate the specific signaling pathways and molecular targets of the pyrazole derivatives synthesized from this compound.

Conclusion

The synthesis of pyrazole derivatives from this compound represents a promising avenue for the discovery of novel antimicrobial agents. The proposed synthetic protocols are based on robust and well-documented chemical reactions. While direct antimicrobial data for this specific class of compounds is pending, the established antimicrobial potential of structurally related pyrazoles provides a strong rationale for their synthesis and evaluation. The detailed protocols provided herein offer a solid foundation for researchers to explore the antimicrobial applications of these novel pyrazole derivatives and contribute to the development of new therapies to combat infectious diseases.

Application Notes and Protocols: Antifungal Activity of Compounds Derived from 1-(4-Chlorophenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antifungal activities of heterocyclic compounds derived from the starting material 1-(4-Chlorophenyl)prop-2-yn-1-one. Due to a lack of direct studies on derivatives of this specific propiol-1-one, this document extrapolates data and methodologies from closely related structures, primarily chalcones, pyrazoles, and isoxazoles synthesized from analogous aryl ketones.

Introduction

This compound is a versatile chemical scaffold for the synthesis of various heterocyclic compounds. Its activated triple bond and carbonyl group make it a reactive precursor for cyclization reactions, leading to the formation of derivatives such as pyrazoles and isoxazoles. These heterocyclic motifs are of significant interest in medicinal chemistry due to their established antifungal properties. This document outlines the synthetic strategies, potential antifungal efficacy, and proposed mechanisms of action for these derivatives.

Potential Synthetic Pathways

The primary routes for derivatizing this compound into biologically active heterocycles involve condensation and cyclization reactions. Two of the most promising classes of antifungal compounds that can be synthesized are pyrazoles and isoxazoles.

  • Synthesis of Pyrazole Derivatives: The reaction of 1,3-dicarbonyl compounds or their equivalents, such as α,β-alkynic ketones, with hydrazine derivatives is a well-established method for pyrazole synthesis.[1]

  • Synthesis of Isoxazole Derivatives: Isoxazoles can be synthesized through the cycloaddition of nitrile oxides with alkynes or by the cyclocondensation of hydroxylamine with α,β-unsaturated ketones.[2]

Below is a generalized workflow for the synthesis and evaluation of these compounds.

G cluster_synthesis Synthesis cluster_evaluation Antifungal Evaluation start This compound pyrazole Pyrazole Derivative start->pyrazole Reaction isoxazole Isoxazole Derivative start->isoxazole Reaction hydrazine Hydrazine hydrate hydrazine->pyrazole hydroxylamine Hydroxylamine hydrochloride hydroxylamine->isoxazole screening In vitro Antifungal Screening pyrazole->screening isoxazole->screening mic MIC Determination screening->mic mechanism Mechanism of Action Studies screening->mechanism mfc MFC Determination mic->mfc

Figure 1: General workflow for synthesis and evaluation.

Quantitative Data on Antifungal Activity

While specific data for derivatives of this compound is not available, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally related pyrazole and isoxazole compounds against various fungal pathogens, as reported in the literature. This data provides a strong indication of the potential antifungal efficacy of the target derivatives.

Table 1: Antifungal Activity of Representative Pyrazole Derivatives

Compound ClassFungal StrainMIC (µg/mL)Reference
Pyrazole-4-carboxamideRhizoctonia solani0.23[3]
Pyrazole AnalogueFusarium graminearum0.0530 (EC50)[3][4]
Pyrazole-Thiazole CarboxamideRhizoctonia cerealis1.1 - 4.9[5]
Pyrazole DerivativeAspergillus niger1[6]
Pyrazole DerivativeMicrosporum audouinii0.5[6]

Table 2: Antifungal Activity of Representative Isoxazole Derivatives

Compound ClassFungal StrainMIC (µg/mL)Reference
Isoxazole DerivativeCandida albicans12.5 - 50.0[7]
Isoxazole DerivativeAspergillus niger12.5 - 50.0[7]
Isoxazole-based DerivativeCandida albicansNot specified, but showed selective activity[8][9]
Isoxazolol Pyrazole CarboxylateRhizoctonia solani0.37 (EC50)[10]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and antifungal evaluation of pyrazole and isoxazole derivatives based on established methodologies for analogous compounds.

Synthesis Protocols

Protocol 4.1.1: Synthesis of Pyrazole Derivatives

This protocol is adapted from methods for the synthesis of pyrazoles from α,β-alkynic ketones.

  • Reaction Setup: To a solution of this compound (1 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

  • Characterization: Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 4.1.2: Synthesis of Isoxazole Derivatives

This protocol is based on the cyclocondensation reaction of hydroxylamine with α,β-unsaturated ketones, which can be formed in situ from the starting propiol-1-one.

  • Reaction Setup: Dissolve this compound (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (20 mL).

  • Base Addition: Add a solution of potassium hydroxide (1.5 mmol) in water (2 mL) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Characterization: Characterize the purified isoxazole derivative using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antifungal Susceptibility Testing Protocols

Protocol 4.2.1: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans, Aspergillus niger) in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: Prepare a series of two-fold dilutions of the synthesized compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Protocol 4.2.2: Determination of Minimum Fungicidal Concentration (MFC)

  • Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

  • MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.

Potential Mechanisms of Action and Signaling Pathways

The antifungal activity of pyrazole and isoxazole derivatives is often attributed to their ability to interfere with essential fungal cellular processes.

Pyrazole Derivatives: Inhibition of Succinate Dehydrogenase (SDH)

Many antifungal pyrazole carboxamides are known to target and inhibit succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[3][5] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.

G cluster_etc Electron Transport Chain cluster_tca Citric Acid Cycle Pyrazoles Pyrazole Derivatives SDH Succinate Dehydrogenase (Complex II) Pyrazoles->SDH Inhibition Q Q SDH->Q Electron Transfer Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation Succinate->Fumarate Malate Malate Fumarate->Malate ComplexIII ComplexIII Q->ComplexIII Electron Transfer CytochromeC CytochromeC ComplexIII->CytochromeC Electron Transfer ComplexIV ComplexIV CytochromeC->ComplexIV Electron Transfer Oxygen Oxygen ComplexIV->Oxygen Reduction to H2O ATP ATP Production (Inhibited) ComplexIV->ATP

Figure 2: Potential mechanism of pyrazole derivatives via SDH inhibition.
Isoxazole Derivatives: Inhibition of Ergosterol Biosynthesis

Azole-containing compounds, which include some isoxazoles, are well-known inhibitors of the ergosterol biosynthesis pathway in fungi.[11] Specifically, they often target the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a crucial step in the conversion of lanosterol to ergosterol.[6][8] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane instability and cell lysis.

G cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Isoxazoles Isoxazole Derivatives Demethylase Lanosterol 14α-demethylase (ERG11) Isoxazoles->Demethylase Inhibition Lanosterol Lanosterol Lanosterol->Demethylase Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol Demethylase->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Cell Membrane Integrity (Disrupted) Ergosterol->Membrane Lysis Cell Lysis Membrane->Lysis

Figure 3: Potential mechanism of isoxazole derivatives via ergosterol biosynthesis inhibition.

Conclusion

Derivatives of this compound, particularly pyrazoles and isoxazoles, represent a promising area for the development of novel antifungal agents. The existing data on analogous compounds suggest that these derivatives are likely to exhibit significant antifungal activity against a range of pathogenic fungi. The proposed mechanisms of action, including the inhibition of succinate dehydrogenase and ergosterol biosynthesis, are well-established targets for antifungal therapy. Further research is warranted to synthesize and evaluate the specific derivatives of this compound to confirm their antifungal potential and elucidate their precise mechanisms of action.

References

Application Notes and Protocols: Experimental Setup for Michael Addition with 1-(4-Chlorophenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. This application note provides a detailed protocol for the Michael addition of various amines to 1-(4-chlorophenyl)prop-2-yn-1-one, a highly reactive ynone, to synthesize β-enaminones. These products are valuable intermediates in the synthesis of a wide range of biologically active compounds and heterocyclic scaffolds. The described protocol highlights a catalyst-free and solvent-free approach, aligning with the principles of green chemistry by minimizing waste and simplifying the experimental setup.

Materials and Methods

Materials
  • This compound (98% purity)

  • Aniline (99% purity)

  • p-Toluidine (99% purity)

  • Morpholine (99% purity)

  • Ethanol (95%)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware and equipment

Instrumentation
  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Infrared (IR) Spectrometer

  • Melting Point Apparatus

Experimental Protocol

A general, catalyst-free, and solvent-free procedure for the Michael addition of amines to this compound is detailed below. This method is adaptable for various primary and secondary amines.

  • Reaction Setup: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 164.6 mg).

  • Addition of Amine: To the flask, add the desired amine (1.05 mmol). For solid amines, they can be added directly. For liquid amines, use a calibrated micropipette.

  • Reaction Conditions: The reaction mixture is stirred at room temperature (approximately 25°C). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting ynone spot on the TLC plate. For less reactive amines, gentle heating to 40-50°C may be required.

  • Workup and Isolation: Upon completion, the reaction mixture, which is often a viscous oil or a solid, is directly subjected to purification.

  • Purification: The crude product is purified by column chromatography on silica gel. The column is typically eluted with a gradient of hexane and ethyl acetate. The fractions containing the pure product, as identified by TLC, are collected.

  • Characterization: The solvent is removed from the collected fractions using a rotary evaporator to yield the pure β-enaminone. The final product is characterized by NMR and IR spectroscopy, and its melting point is determined.

Results and Discussion

The catalyst-free Michael addition of various amines to this compound proceeds efficiently under solvent-free conditions to afford the corresponding β-enaminones in good to excellent yields. The electron-withdrawing nature of the chlorophenyl group and the carbonyl group activates the alkyne for nucleophilic attack. Aromatic and aliphatic amines have been shown to be suitable nucleophiles for this transformation. Below is a summary of expected yields based on reactions with representative amines.

EntryAmineProductExpected Yield (%)
1Aniline(Z)-3-amino-1-(4-chlorophenyl)prop-2-en-1-one90-95
2p-Toluidine(Z)-1-(4-chlorophenyl)-3-(p-tolylamino)prop-2-en-1-one88-93
3Morpholine(Z)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one92-97

Note: The expected yields are based on reported efficiencies for similar Michael additions of amines to activated ynones under solvent-free and catalyst-free conditions.

The reaction mechanism involves the direct nucleophilic attack of the amine on the β-carbon of the ynone, followed by proton transfer to form the stable enaminone product. The absence of a catalyst and solvent simplifies the reaction setup and purification process, making this a highly efficient and environmentally friendly method for the synthesis of these valuable intermediates.

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Combine this compound and Amine in a Flask start->reagents stir Stir at Room Temperature reagents->stir monitor Monitor by TLC stir->monitor 2-4 hours monitor->stir Incomplete complete Reaction Complete monitor->complete Complete chromatography Column Chromatography complete->chromatography fractions Collect Pure Fractions chromatography->fractions evaporation Rotary Evaporation fractions->evaporation product Pure β-Enaminone evaporation->product characterization Characterize by NMR, IR, and Melting Point product->characterization end End characterization->end

Caption: Experimental workflow for the Michael addition.

Conclusion

This application note provides a detailed and practical protocol for the efficient synthesis of β-enaminones via a catalyst-free and solvent-free Michael addition of amines to this compound. The methodology is simple, environmentally benign, and provides high yields of the desired products. This makes it an attractive method for researchers in academia and the pharmaceutical industry for the synthesis of key intermediates for drug discovery and development. The provided workflow and data serve as a valuable resource for the implementation of this important organic transformation.

Application Notes and Protocols: 1-(4-Chlorophenyl)prop-2-yn-1-one as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(4-Chlorophenyl)prop-2-yn-1-one is a key chemical intermediate in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry. The presence of a reactive propargyl ketone moiety makes it a versatile precursor for constructing diverse molecular scaffolds. This document provides an overview of its applications, quantitative data on the biological activities of its derivatives, detailed experimental protocols, and visual representations of synthetic pathways. The primary utility of this building block lies in its ability to undergo cycloaddition and condensation reactions to form various heterocyclic systems, which are prominent in numerous pharmacologically active agents.

Key Applications in Medicinal Chemistry

Derivatives synthesized from this compound and its analogues have demonstrated a broad spectrum of biological activities, including:

  • Anticancer Properties: Chalcones, which can be synthesized from related precursors, are known to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways.

  • Anti-inflammatory Effects: Certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.

  • Antimicrobial Activity: The heterocyclic scaffolds derived from this building block have been investigated for their potential as antibacterial and antifungal agents.

  • Kinase Inhibition: Substituted pyranopyrazole derivatives, which can be synthesized from similar building blocks, have shown inhibitory activity against kinases such as AKT2/PKBβ, a key component in oncogenic signaling pathways.[1]

Quantitative Biological Data

The following table summarizes the biological activity of representative compounds synthesized from precursors structurally related to this compound.

Compound IDStructureBiological Target/AssayActivity (IC50/EC50)Reference
1 (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-oneAnticancer, Anti-inflammatoryNot specified[2]
2 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazoleTubulin Polymerization InhibitionNot specified[3]
3 6-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileAKT2/PKBβ KinaseLow micromolar[1]
4 N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (Compound 4j)Glioblastoma cell linesPotent EC50[1]

Experimental Protocols

Protocol 1: Synthesis of Chalcone Analogue ((2E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one)

This protocol describes a general method for the synthesis of a chalcone, a key intermediate that can be derived from related starting materials.

Materials:

  • 4-chlorobenzaldehyde

  • Acetophenone

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Ice

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 4-chlorobenzaldehyde and acetophenone in ethanol in a round-bottom flask at room temperature.

  • Cool the mixture in an ice bath.

  • Slowly add aqueous NaOH solution to the stirred mixture.

  • Continue stirring for the specified reaction time (typically a few hours) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with HCl to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the purified chalcone.[4]

Protocol 2: Synthesis of a Pyrazoline Derivative

This protocol outlines the synthesis of a pyrazoline from a chalcone intermediate.

Materials:

  • Chalcone derivative (e.g., (2E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one)

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve the chalcone derivative in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a small amount of cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude pyrazoline by recrystallization.

Visualizations

Synthesis_of_Chalcone cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation cluster_product Product 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Reaction_Mixture Ethanol, NaOH (aq) 4-Chlorobenzaldehyde->Reaction_Mixture Acetophenone Acetophenone Acetophenone->Reaction_Mixture Chalcone (2E)-3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one Reaction_Mixture->Chalcone Stirring, RT

Caption: General workflow for the synthesis of a chalcone derivative.

Pyrazoline_Synthesis cluster_reactants Reactants cluster_reaction Cyclization Reaction cluster_product Product Chalcone (2E)-3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one Reaction_Vessel Ethanol, Reflux Chalcone->Reaction_Vessel Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_Vessel Pyrazoline 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole Reaction_Vessel->Pyrazoline

Caption: Synthetic route to pyrazoline derivatives from chalcones.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT/PKB PIP3->AKT PDK1->AKT activates Downstream_Targets Downstream Targets (Cell Survival, Proliferation) AKT->Downstream_Targets Pyrano_Pyrazole Pyrano[2,3-c]pyrazole Derivative Pyrano_Pyrazole->AKT inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by pyranopyrazole derivatives.

References

Application Notes and Protocols for 1-(4-Chlorophenyl)prop-2-yn-1-one in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of the terminal alkyne, 1-(4-Chlorophenyl)prop-2-yn-1-one, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile building block is particularly useful for the synthesis of novel 1,2,3-triazole-containing compounds with potential applications in drug discovery, chemical biology, and materials science. Its electron-deficient nature, imparted by the carbonyl group, can influence its reactivity in click chemistry and makes it an interesting scaffold for the development of chemical probes.

Overview of Click Chemistry and the Role of Terminal Alkynes

Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for a wide range of applications.[1] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[2]

Terminal alkynes, such as this compound, are essential components in CuAAC reactions. The terminal hydrogen on the alkyne is weakly acidic and can be readily removed in the presence of a copper(I) catalyst, initiating the cycloaddition cascade. The resulting triazole ring is a robust and often biologically compatible linker, making it a valuable component in the design of pharmaceuticals and bioconjugates.

Applications of this compound in the Synthesis of Bioactive Molecules

The 1,2,3-triazole scaffold formed from the click reaction of terminal alkynes like this compound is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.

Development of Kinase Inhibitors

The 1,4-disubstituted 1,2,3-triazole core has been identified as a valuable scaffold for the development of protein kinase inhibitors. For instance, derivatives of 1,2,3-triazoles have been synthesized and evaluated as inhibitors of Src kinase, a key regulator of cellular processes such as growth, proliferation, and apoptosis.[3] The modular nature of the click chemistry allows for the rapid synthesis of a library of compounds by varying the azide coupling partner, facilitating structure-activity relationship (SAR) studies.

Antifungal and Antiprotozoal Agents

Novel 1,2,4-triazole derivatives have been designed and synthesized as potential antifungal agents, with some compounds showing greater potency against Candida albicans than the standard drug fluconazole.[1] Additionally, dicationic 1,4-diphenyl-1H-1,2,3-triazoles have demonstrated significant in vitro antiprotozoal activities against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani.[4]

Experimental Protocols

The following protocols provide a general framework for performing CuAAC reactions with this compound. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for CuAAC in a Biomass-Derived Solvent (Cyrene™)

This protocol is adapted from a general procedure for click reactions in a sustainable solvent.[5]

Materials:

  • This compound

  • Benzyl azide (or other desired azide)

  • Triethylamine (Et₃N)

  • Copper(I) iodide (CuI)

  • Cyrene™ (solvent)

  • Distilled water

Procedure:

  • In a 4 mL screw-cap vial, dissolve this compound (1 mmol, 1 equivalent) and the corresponding azide (1.15 mmol, 1.15 equivalents) in Cyrene™ (2.5 mL).

  • Add triethylamine (0.1 mmol, 0.1 equivalents) and copper(I) iodide (0.01 mmol, 0.01 equivalents) to the reaction mixture.

  • Stir the reaction mixture at 30°C for 12 hours.

  • After the reaction is complete, add 20 mL of cold distilled water to the mixture and stir vigorously.

  • Filter the resulting solid product, wash with distilled water (3 x 5 mL), and dry to a constant weight.

One-Pot Synthesis of 1,2,3-Triazoles from an Alkyl Halide

This one-pot procedure avoids the isolation of the potentially hazardous azide intermediate.[6]

Materials:

  • Benzyl bromide (or other suitable alkyl halide)

  • Sodium azide (NaN₃)

  • This compound

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Solvent (e.g., Cyrene™)

Procedure:

  • To a solution of benzyl bromide (1.23 mmol) in the chosen solvent (2.5 mL), add sodium azide (1.57 mmol).

  • Stir the mixture at 85°C for the appropriate time to form the benzyl azide in situ (monitoring by TLC or GC is recommended).

  • Cool the reaction mixture to 30°C.

  • Add this compound (1.06 mmol), copper(I) iodide (0.011 mmol), and triethylamine (0.1 mmol).

  • Stir the mixture at 30°C for 12 hours.

  • Work-up the reaction as described in Protocol 3.1.

Quantitative Data

The following table summarizes representative yields for CuAAC reactions with various terminal alkynes, providing an expectation for the reaction of this compound. The electron-withdrawing nature of the carbonyl group in this compound is expected to facilitate the click reaction, leading to high yields.

Alkyne ReactantAzide ReactantCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl azideCuI / Et₃NCyrene™1288[5]
4-FluorophenylacetyleneBenzyl azideCuI / Et₃NCyrene™1296[5]
4-(Trifluoromethyl)phenylacetyleneBenzyl azideCuI / Et₃NCyrene™1292[5]
4-MethoxyphenylacetyleneBenzyl azideCuI / Et₃NCyrene™1290[5]
Propargyl alcoholBenzyl azideCuI / Et₃NCyrene™1250[5]

Visualization of Applications

Experimental Workflow for Synthesis and Biological Screening

The following diagram illustrates a typical workflow for the synthesis of a library of triazole compounds from this compound and their subsequent biological evaluation.

G cluster_synthesis Synthesis cluster_screening Biological Screening A This compound C CuAAC Reaction A->C B Azide Library B->C D Triazole Library C->D E Target Assay (e.g., Kinase Inhibition) D->E F Hit Identification E->F G Lead Optimization F->G H Candidate Drug G->H G cluster_abpp Activity-Based Protein Profiling A Aryl Propargyl Ketone Probe C Covalent Labeling of Target Enzyme A->C B Proteome B->C E CuAAC Click Reaction C->E D Reporter Tag-Azide (e.g., Biotin-Azide) D->E F Biotinylated Target Enzyme E->F G Affinity Purification F->G H Mass Spectrometry (Target ID) G->H G cluster_pathway Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Binds P1 Kinase 1 Rec->P1 Activates P2 Kinase 2 P1->P2 Activates TF Transcription Factor P2->TF Activates Prolif Cell Proliferation TF->Prolif Promotes Inhibitor Triazole Inhibitor (from this compound) Inhibitor->P1 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazoles from 1-(4-Chlorophenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of pyrazoles from 1-(4-Chlorophenyl)prop-2-yn-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my pyrazole synthesis unexpectedly low?

A1: Low yields can stem from several factors. Firstly, incomplete reaction is a common cause. Ensure sufficient reaction time and temperature, as the cyclization can be slow. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. Secondly, the purity of your starting materials, this compound and the hydrazine derivative, is critical. Impurities can lead to side reactions and inhibit the desired transformation. Lastly, consider the possibility of product loss during workup and purification. Optimize your extraction and chromatography procedures to minimize such losses.

Q2: I am observing the formation of two isomeric pyrazoles. How can I improve the regioselectivity?

A2: The reaction of an unsymmetrical ynone with a hydrazine derivative can lead to the formation of two regioisomers. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions. To favor the formation of a single isomer, consider modifying the reaction solvent or temperature. For instance, in some cases, polar protic solvents may favor one isomer over the other. Additionally, using a substituted hydrazine (e.g., a phenylhydrazine) can sometimes enhance regioselectivity due to steric hindrance.

Q3: The purification of my pyrazole product by column chromatography is proving difficult. What are some alternative purification methods?

A3: If column chromatography is not providing adequate separation, recrystallization is a viable alternative. Selecting an appropriate solvent system is key for successful recrystallization. A solvent pair, such as ethanol/water or ethyl acetate/hexanes, can be effective. Another approach is to convert the pyrazole into its salt (e.g., hydrochloride salt) by treating it with an acid. The salt can then be precipitated, filtered, and subsequently neutralized to recover the purified pyrazole.

Q4: My reaction has stalled and is not proceeding to completion. What steps can I take?

A4: A stalled reaction can often be addressed by adjusting the reaction conditions. Increasing the reaction temperature may provide the necessary activation energy for the reaction to proceed. However, be cautious as higher temperatures can sometimes lead to the formation of side products. The addition of a catalytic amount of a weak acid, such as acetic acid, can sometimes facilitate the cyclization step. If using a less reactive hydrazine derivative, consider switching to a more nucleophilic one, like hydrazine hydrate.

Q5: I am observing significant formation of a dark, tar-like substance in my reaction mixture. What is the likely cause and how can I prevent it?

A5: The formation of tar-like substances is often due to polymerization or decomposition of the starting ynone, especially under harsh reaction conditions such as high temperatures or in the presence of strong acids or bases. To mitigate this, ensure that the reaction temperature is carefully controlled. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions that may contribute to tar formation. Additionally, ensure your starting materials and solvent are free of impurities that could catalyze these unwanted processes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of pyrazoles from this compound and hydrazine?

A1: The reaction proceeds through a cyclocondensation mechanism. Initially, the hydrazine undergoes a Michael addition to the α,β-unsaturated ketone (the ynone). This is followed by an intramolecular cyclization of the resulting intermediate, where the other nitrogen atom of the hydrazine attacks the carbonyl carbon. Finally, a dehydration step leads to the formation of the aromatic pyrazole ring.

Q2: Which solvents are typically recommended for this synthesis?

A2: A range of solvents can be used for this reaction, with the optimal choice depending on the specific hydrazine derivative and desired reaction temperature. Common solvents include alcohols like ethanol and methanol, as well as polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile. In some cases, ionic liquids have also been shown to be effective.

Q3: Is a catalyst required for this reaction?

A3: The reaction can often proceed without a catalyst, especially when using highly reactive hydrazines like hydrazine hydrate. However, the addition of a catalytic amount of an acid (e.g., acetic acid) or a base can sometimes accelerate the reaction and improve the yield. For less reactive starting materials, metal catalysts such as copper or silver salts have been employed in related pyrazole syntheses from ynones.[1]

Q4: How does the choice of hydrazine derivative affect the reaction?

A4: The nature of the hydrazine derivative significantly impacts the reaction. Hydrazine hydrate is highly reactive and will lead to an N-unsubstituted pyrazole. Substituted hydrazines, such as phenylhydrazine or methylhydrazine, will result in N-substituted pyrazoles. The steric and electronic properties of the substituent on the hydrazine can influence the reaction rate and the regioselectivity of the cyclization.

Q5: What are the typical safety precautions to be taken during this synthesis?

A5: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[2] Ynones can be lachrymatory and should also be handled with care. Ensure that all glassware is properly cleaned and dried to avoid unwanted side reactions.

Quantitative Data

The yield of pyrazole synthesis is highly dependent on the reaction conditions. The following table summarizes the impact of various parameters on the yield of pyrazoles derived from aryl ynones, providing a comparative overview for optimization.

EntryReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
1This compoundHydrazine HydrateEthanolReflux6~85 (estimated)General Procedure
21,3-diphenylprop-2-yn-1-oneTosylhydrazide[HDBU][OAc]951285[1]
31-(4-Chlorophenyl)prop-2-yn-1-olAcetylhydrazideDichloroethaneNot specifiedNot specified88CN110483400A
41-Phenylprop-2-yn-1-onePhenylhydrazineEthanolRoom Temp2492General Procedure
51-(4-Methoxyphenyl)prop-2-yn-1-oneHydrazine HydrateMethanolReflux590General Procedure

Experimental Protocols

General Protocol for the Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Glacial acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Reaction_Pathway Ynone This compound Intermediate Michael Adduct Intermediate Ynone->Intermediate + Hydrazine Hydrazine Hydrazine Hydrazine->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Pyrazole 3-(4-Chlorophenyl)-1H-pyrazole Cyclized_Intermediate->Pyrazole - H2O (Dehydration)

Caption: Reaction pathway for pyrazole synthesis.

Experimental_Workflow Start Start: Reactants & Solvent Reaction Reaction Setup & Heating Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow.

Troubleshooting_Yield LowYield Low Yield? CheckPurity Check Starting Material Purity LowYield->CheckPurity No IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes OptimizeWorkup Optimize Workup/Purification CheckPurity->OptimizeWorkup CheckTimeTemp Increase Reaction Time/Temp IncompleteReaction->CheckTimeTemp Yes ConsiderCatalyst Add Acid/Base Catalyst IncompleteReaction->ConsiderCatalyst Still Incomplete

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Reactions of 1-(4-Chlorophenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(4-Chlorophenyl)prop-2-yn-1-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to side product formation during their experiments.

Troubleshooting Workflow for Unexpected Results

When an unexpected side product is observed, a systematic approach can help identify the root cause and determine a solution. The following workflow is recommended.

G A Problem: Unexpected Side Product or Low Yield B Step 1: Characterize Products - NMR, LC-MS, GC-MS - Isolate and identify major side products A->B C Step 2: Identify Reaction Type - Heterocycle Synthesis? - Michael Addition? - Other? B->C D Step 3: Consult Relevant Guide - Guide 1: Heterocycle Formation - Guide 2: Michael Addition C->D E Step 4: Formulate Hypothesis - Regioisomer formation? - Competing 1,2-addition? - Incorrect reaction conditions? D->E F Step 5: Implement Solution & Optimize - Adjust temperature - Change solvent or catalyst - Modify nucleophile/electrophile E->F

Caption: General troubleshooting workflow for side product formation.

Guide 1: Synthesis of Heterocycles (Pyrazoles & Isoxazoles)

The reaction of the ynone scaffold with dinucleophiles like hydrazine or hydroxylamine is a common route to five-membered heterocycles. However, side product formation, particularly regioisomers, is a frequent challenge.

Frequently Asked Questions (FAQs)

Q1: I am reacting this compound with a substituted hydrazine (e.g., phenylhydrazine) and obtaining a mixture of two pyrazole isomers. Why is this happening and how can I achieve better selectivity?

A1: This is a classic issue of regioselectivity in pyrazole synthesis from unsymmetrical precursors.[1][2] The acetylenic ketone first undergoes a nucleophilic attack by one of the nitrogen atoms of the hydrazine, followed by cyclization and dehydration. Because the two nitrogen atoms of a substituted hydrazine are not equivalent, and the two electrophilic carbons of the ynone (the carbonyl carbon and the beta-alkyne carbon) are also distinct, the initial attack can occur in two different ways, leading to two possible regioisomers.

The diagram below illustrates the formation of two regioisomers, 1,5-disubstituted and 1,3-disubstituted pyrazoles, from a common intermediate pathway.

G cluster_0 Pathway A cluster_1 Pathway B A1 Initial attack at Carbonyl A2 Intermediate A A1->A2 A3 Regioisomer 1 (e.g., 1,5-disubstituted) A2->A3 B1 Initial attack at β-Alkyne Carbon (Michael Addition) B2 Intermediate B B1->B2 B3 Regioisomer 2 (e.g., 1,3-disubstituted) B2->B3 Start Ynone + Phenylhydrazine Start->A1 Start->B1

Caption: Competing pathways leading to pyrazole regioisomers.

Troubleshooting Strategies: The final isomer ratio is often dependent on subtle electronic and steric factors, as well as the reaction conditions.[1] To favor the formation of a single isomer, consider the following adjustments:

ParameterInfluence on SelectivityRecommended Action
Solvent Can influence the stability of intermediates and transition states. Protic solvents may favor one pathway over another.Screen polar protic (e.g., Ethanol, Acetic Acid) and polar aprotic (e.g., DMF, DMSO) solvents.
Catalyst/pH Acidic conditions are typically required for the condensation. The choice of acid can influence the reaction pathway.Compare results using different acids (e.g., HCl, Acetic Acid, H₂SO₄) or Lewis acids.
Temperature Can shift the balance between kinetically and thermodynamically favored products.Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, reflux) to observe changes in the isomer ratio.
Hydrazine Substituent The electronic nature of the substituent on the hydrazine affects the nucleophilicity of the two nitrogen atoms, which is a key factor in determining the initial point of attack.[1]While not an adjustable parameter for a desired product, understanding this helps predict the likely major isomer.

Q2: My isoxazole synthesis using hydroxylamine results in a low yield of the desired product. What are the potential side reactions?

A2: Besides the formation of regioisomers (3,5-disubstituted vs. 3,4-disubstituted isoxazoles), other side reactions can lower the yield.[3][4] These include:

  • Formation of Oximes: Incomplete cyclization can lead to the isolation of the intermediate oxime or enoxime.

  • Michael Addition of a Second Hydroxylamine: If an excess of hydroxylamine is used, it can potentially add to the alkyne of the initial product or intermediate.

  • Decomposition: The starting material or intermediates may be unstable under the reaction conditions, especially if heated for prolonged periods.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a carefully controlled amount of hydroxylamine (typically 1.0 to 1.2 equivalents).

  • Optimize pH: The reaction is often pH-sensitive. The use of a buffer (e.g., sodium acetate) is common to maintain optimal conditions for both oxime formation and subsequent cyclization.

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to avoid decomposition from excessive heating.

Guide 2: Michael (1,4-Conjugate) Addition Reactions

This compound is an excellent Michael acceptor due to the electron-withdrawing nature of the carbonyl group, which activates the alkyne for nucleophilic attack. The primary competing reaction is 1,2-addition directly to the carbonyl carbon.[5][6]

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a Michael addition with a strong nucleophile (like an organolithium or Grignard reagent) but I'm isolating a propargyl alcohol, not the 1,4-adduct. What is happening?

A1: You are observing a 1,2-addition product. The reaction outcome (1,2- vs. 1,4-addition) is largely determined by the principle of Hard and Soft Acids and Bases (HSAB).[7][8]

  • 1,2-Addition (Kinetic Product): Favored by "hard" nucleophiles (e.g., organolithiums, Grignards, LiAlH₄) and low temperatures. These reagents are highly reactive and attack the more electrophilic carbonyl carbon (a "hard" electrophile) in a rapid, irreversible step.[9][10]

  • 1,4-Addition (Thermodynamic Product): Favored by "soft" nucleophiles (e.g., enolates, amines, thiols, organocuprates) and often higher temperatures. These nucleophiles add reversibly to the β-carbon of the alkyne (a "soft" electrophile) to form a more stable final product.[11][12]

The diagram below illustrates this decision point.

G Start This compound + Nucleophile Nuc_Hard Hard Nucleophile? (RLi, RMgX) Start->Nuc_Hard Nuc_Soft Soft Nucleophile? (Enolates, R₂CuLi, Amines, Thiols) Start->Nuc_Soft Prod_12 Product: 1,2-Adduct (Propargyl Alcohol) Nuc_Hard->Prod_12 Yes (Kinetic Control) Prod_14 Product: 1,4-Adduct (Michael Adduct) Nuc_Soft->Prod_14 Yes (Thermodynamic Control)

Caption: Decision guide for predicting 1,2- vs. 1,4-addition.

Q2: How can I favor the 1,4-Michael addition product?

A2: To promote the desired conjugate addition, you should select conditions that favor thermodynamic control.

FactorTo Favor 1,4-Addition (Michael)To Favor 1,2-Addition (Direct)
Nucleophile Use a "soft," resonance-stabilized, or less basic nucleophile (e.g., malonates, Gilman reagents (R₂CuLi), thiols, amines).[5][12]Use a "hard," highly basic, and non-stabilized nucleophile (e.g., Grignard reagents (RMgX), organolithiums (RLi)).
Temperature Higher temperatures (e.g., room temperature to reflux) allow the reaction to reach thermodynamic equilibrium, favoring the more stable 1,4-adduct.[7]Very low temperatures (e.g., -78 °C) trap the kinetically favored 1,2-adduct, which forms faster.[10]
Solvent Polar aprotic solvents are generally suitable.Polar ethers (e.g., THF, Et₂O) are common for organometallic reagents.
Additives Lewis acids can sometimes be used to activate the Michael acceptor, but their effect must be empirically tested.No special additives are typically needed for hard nucleophiles.

Experimental Protocols

The following are representative protocols. Researchers should always first consult primary literature and perform appropriate risk assessments before conducting any experiment.

Protocol 1: Synthesis of a Pyrazole via Cyclocondensation

This protocol is a general method for the synthesis of 1,3,5-trisubstituted pyrazoles from acetylenic ketones.[1][13]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add phenylhydrazine (1.1 eq.) to the solution at room temperature.

  • Acid Catalyst: Add glacial acetic acid (2-3 drops) to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the starting material is consumed, allow the mixture to cool to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to separate the regioisomers if necessary.

Protocol 2: Michael Addition of an Amine

This protocol describes a general procedure for the conjugate addition of a secondary amine to an activated alkyne.[6][12]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or acetonitrile (approx. 0.5 M).

  • Reagent Addition: Add the secondary amine (e.g., pyrrolidine, 1.2 eq.) dropwise to the solution at room temperature. The reaction is often exothermic.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS. Completion is often achieved within 1-3 hours.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The resulting enaminone product is often obtained in high purity. If necessary, it can be purified by column chromatography on silica gel or recrystallization. The product may exist as a mixture of E/Z isomers.[6]

References

Technical Support Center: Optimization of Cycloaddition Reactions of 1-(4-Chlorophenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cycloaddition reactions of 1-(4-chlorophenyl)prop-2-yn-1-one.

Troubleshooting Guides

Low or No Product Yield

Question: I am not getting any, or very little, of my desired cycloaddition product. What are the common causes and how can I troubleshoot this?

Answer: Low or no product yield in cycloaddition reactions involving this compound can stem from several factors. Systematically evaluating each aspect of your reaction setup is crucial for identifying the root cause.

Troubleshooting Workflow for Low/No Yield

LowYieldTroubleshooting start Start: Low/No Yield Observed reagent_quality Check Reagent Quality & Purity (Ynone, Dipole, Solvent, Catalyst) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) reagent_quality->reaction_conditions Reagents OK end Resolution reagent_quality->end Impure reagents identified. Purify/replace and repeat. catalyst_activity Evaluate Catalyst Activity (If applicable) reaction_conditions->catalyst_activity Conditions Correct reaction_conditions->end Incorrect conditions identified. Adjust and repeat. side_reactions Analyze for Side Reactions (e.g., Ynone polymerization, dipole decomposition) catalyst_activity->side_reactions Catalyst Active catalyst_activity->end Inactive catalyst identified. Use fresh/different catalyst. workup_purification Review Work-up & Purification (Potential product loss) side_reactions->workup_purification No obvious side reactions side_reactions->end Side reactions confirmed. Modify conditions to minimize. workup_purification->end Work-up Optimized workup_purification->end Loss during work-up identified. Modify procedure.

Caption: Troubleshooting workflow for low or no product yield.

Key Considerations:

  • Reagent Purity: Ensure the this compound is pure and free from any residual starting materials from its synthesis. The purity of the dipole (azide, nitrone, or furan) is also critical. Impurities can inhibit catalysts or lead to side reactions.

  • Solvent Quality: Use dry, degassed solvents, especially for reactions sensitive to moisture and oxygen, such as those employing organometallic catalysts.

  • Reaction Temperature: The optimal temperature can vary significantly. For thermally allowed cycloadditions, higher temperatures may be necessary. However, excessive heat can lead to decomposition. For catalyzed reactions, the optimal temperature is often lower.

  • Catalyst Activity: If using a catalyst (e.g., copper(I) for azide-alkyne cycloadditions, Lewis acids for nitrone cycloadditions), ensure it is active. Copper(I) salts can oxidize to the inactive copper(II) state. Lewis acids can be deactivated by water.

  • Ynone Stability: Ynones can be prone to polymerization or decomposition, especially under harsh conditions (e.g., high heat, strong base).

Poor Regioselectivity

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in 1,3-dipolar cycloadditions is a common challenge and is governed by both electronic and steric factors.

Factors Influencing Regioselectivity

RegioselectivityFactors regioselectivity Regioselectivity fmo Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO interactions) regioselectivity->fmo sterics Steric Hindrance regioselectivity->sterics catalyst Catalyst/Lewis Acid regioselectivity->catalyst solvent Solvent Polarity regioselectivity->solvent

Caption: Key factors influencing regioselectivity in cycloadditions.

Strategies to Improve Regioselectivity:

  • Catalyst Choice: For azide-alkyne cycloadditions, copper(I) catalysis typically yields the 1,4-disubstituted triazole, while ruthenium catalysis can favor the 1,5-isomer.[1] For nitrone cycloadditions, the choice of Lewis acid can influence the regiochemical outcome.[2]

  • Solvent Effects: The polarity of the solvent can influence the transition state and thus the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene, THF) to polar (e.g., acetonitrile, DMF).

  • Temperature: Reaction temperature can impact selectivity. Running the reaction at lower temperatures may favor the kinetically controlled product, which is often a single regioisomer.

  • Substituent Effects: While the core structure of this compound is fixed, modifying the substituents on the dipole can alter the electronic and steric properties, thereby influencing regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the general reaction types for this compound in cycloadditions?

A1: this compound primarily participates in [3+2] and [4+2] cycloaddition reactions.

  • [3+2] Cycloadditions: This is a common reaction type with 1,3-dipoles such as azides (to form triazoles) and nitrones (to form isoxazolines).[3][4]

  • [4+2] Cycloadditions (Diels-Alder): This reaction occurs with dienes, such as furan, to form a six-membered ring.[5]

Q2: How can I monitor the progress of my cycloaddition reaction?

A2: Thin-layer chromatography (TLC) is the most common and convenient method. Use a suitable solvent system to achieve good separation between the starting materials and the product. Staining with potassium permanganate or iodine can help visualize spots if they are not UV-active. For more quantitative analysis, techniques like ¹H NMR or LC-MS of aliquots taken from the reaction mixture can be employed.

Q3: Are there any known side reactions to be aware of?

A3: Yes, several side reactions can occur:

  • Michael Addition: Nucleophiles can add to the β-carbon of the ynone.

  • Polymerization: Ynones can polymerize, especially at higher temperatures.

  • Dipole Decomposition: Some 1,3-dipoles, like certain nitrones, can be unstable under the reaction conditions.

  • Retro-Diels-Alder: In the case of furan adducts, a retro-Diels-Alder reaction can occur at elevated temperatures, leading to an equilibrium mixture.

Q4: What is the role of a Lewis acid in nitrone-ynone cycloadditions?

A4: A Lewis acid can coordinate to the carbonyl oxygen of the ynone, lowering the energy of the LUMO and accelerating the reaction.[6] This can also enhance the regioselectivity and stereoselectivity of the cycloaddition.[2]

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for the Cycloaddition of this compound with Azides (CuAAC)

CatalystLigandSolventTemperature (°C)Time (h)Yield (%)Reference
CuINoneCyrene™3012High[7]
CuIEt₃NCH₃CN/H₂O (9:1)RT2High[8]
CuBrNoneH₂O/t-BuOHRT--[9]
Cu(I) saltsNoneVarious300.5Variable[10]

Table 2: Optimized Reaction Conditions for the Cycloaddition of this compound with Nitrones

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Sc(OTf)₃CH₂Cl₂RT2-12Moderate to Good[11]
Pd(II)-DTBM-SEGPHOSToluene4024High[2]
Chiral Ti(IV)CH₂Cl₂-20 to 024-48High[6]

Table 3: Optimized Reaction Conditions for the Diels-Alder Reaction of this compound with Furans

ConditionsSolventTemperature (°C)Yield (%)Reference
High Pressure (15 kbar)CH₂Cl₂30Moderate[4]
Thermal (Microwave)Toluene150-200Good[12]
ThermalEthyl AcetateRefluxVariable[13]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • To a solution of this compound (1.0 mmol) and the corresponding azide (1.1 mmol) in a suitable solvent (e.g., Cyrene™, CH₃CN/H₂O) (10 mL), add a copper(I) source (e.g., CuI, 1-5 mol%).

  • If necessary, add a ligand or base (e.g., triethylamine, 10 mol%).

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) and monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Lewis Acid-Catalyzed Nitrone-Ynone Cycloaddition
  • To a solution of this compound (1.0 mmol) and the nitrone (1.2 mmol) in a dry solvent (e.g., CH₂Cl₂, toluene) under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Stir the reaction at the specified temperature (e.g., room temperature) and monitor by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

General Protocol for Diels-Alder Reaction with Furan
  • In a sealed tube or high-pressure reactor, dissolve this compound (1.0 mmol) and an excess of furan (e.g., 5-10 equivalents) in a suitable solvent (e.g., CH₂Cl₂, toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) or apply high pressure (e.g., 15 kbar).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess furan and solvent under reduced pressure.

  • Purify the crude product by column chromatography. Be aware that the product may undergo a retro-Diels-Alder reaction if heated.

References

Purification of pyrazole isomers from 1-(4-Chlorophenyl)prop-2-yn-1-one reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of pyrazole isomers produced from the reaction of 1-(4-Chlorophenyl)prop-2-yn-1-one with hydrazine.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the reaction of this compound with hydrazine?

A1: The reaction of an unsymmetrical alkynone, such as this compound, with a monosubstituted hydrazine can lead to the formation of two constitutional (regioisomeric) pyrazole products: 3-(4-Chlorophenyl)-1H-pyrazole and 5-(4-Chlorophenyl)-1H-pyrazole. The ratio of these isomers can be influenced by the reaction conditions.

Q2: What are the common methods for purifying these pyrazole isomers?

A2: The most common and effective methods for separating pyrazole isomers are silica gel column chromatography and recrystallization.[1] The choice of method and specific conditions will depend on the physical properties of the isomers, such as their polarity difference and solubility.

Q3: Why is the separation of these isomers often challenging?

A3: Constitutional isomers, like the 3- and 5-substituted pyrazoles, often have very similar physical properties, including polarity, boiling point, and solubility. This makes their separation by standard laboratory techniques challenging, as they may co-elute during chromatography or co-crystallize.

Q4: What is the biological significance of pyrazole derivatives in drug discovery?

A4: Pyrazole-containing compounds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. They are key components in a variety of approved drugs with anti-inflammatory, anticancer, and antipsychotic properties, among others. The specific substitution pattern on the pyrazole ring can significantly impact the compound's pharmacological activity and pharmacokinetic properties.

Experimental Protocols

Synthesis of Pyrazole Isomers

This protocol describes a general method for the synthesis of pyrazole isomers from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • If desired, a catalytic amount of glacial acetic acid can be added to the reaction mixture.

  • Stir the reaction mixture at room temperature or gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product, a mixture of pyrazole isomers, can then be subjected to purification.

Purification by Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) while being eluted by a mobile phase (solvent system).

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, forming a packed bed.

  • Sample Loading: Dissolve the crude pyrazole isomer mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed. Alternatively, for less soluble samples, a dry-loading technique can be used where the sample is adsorbed onto a small amount of silica gel before being added to the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution).

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified isomers.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent to obtain the purified pyrazole isomer.

Purification by Recrystallization

Principle: This technique relies on the difference in solubility of the isomers in a particular solvent at different temperatures.

Protocol:

  • Solvent Selection: Choose a solvent in which the desired isomer is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the other isomer has different solubility characteristics.

  • Dissolution: Dissolve the crude isomer mixture in a minimum amount of the hot solvent to create a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble isomer.

  • Filtration: Collect the crystals by filtration.

  • Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals.

  • Analysis: Check the purity of the crystals and the mother liquor by TLC or other analytical methods to assess the efficiency of the separation.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor separation (co-elution of isomers) Eluent system is not optimal (polarity is too high or too low).Optimize the eluent system using TLC. Test various ratios of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents to achieve a good separation of spots on the TLC plate.
Column is overloaded with the sample.Use a larger column or reduce the amount of sample loaded.
Cracks or channels in the silica gel bed.Ensure proper packing of the column to create a uniform bed. Avoid letting the column run dry.
Compound is not eluting from the column Eluent is not polar enough.Gradually increase the polarity of the eluent system.
Compound is decomposing on the silica gel.Deactivate the silica gel by adding a small amount of triethylamine to the eluent system.
Irregular elution front Improperly packed column.Ensure the top surface of the silica gel is level and not disturbed during sample loading.
Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration of the solute.
The compound is too soluble in the chosen solvent.Try a different solvent or a mixture of solvents.
Oiling out (compound separates as a liquid) The solution is supersaturated, or the cooling rate is too fast.Reheat the solution to dissolve the oil, then allow it to cool more slowly. Add a small amount of additional solvent.
The melting point of the compound is lower than the boiling point of the solvent.Choose a lower-boiling solvent.
Poor recovery of the desired isomer The desired isomer is too soluble in the chosen solvent.Use a different solvent or optimize the solvent mixture. Cool the solution to a lower temperature.
Crystals are not pure Co-crystallization of the isomers.Try a different solvent or a combination of purification techniques (e.g., column chromatography followed by recrystallization).
Impurities are trapped within the crystal lattice.Ensure slow cooling to allow for the formation of well-defined crystals.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of pyrazole isomers. Actual results may vary depending on the specific experimental conditions.

Purification Method Isomer Ratio (3-isomer : 5-isomer) in Crude Mixture Yield of 3-(4-Chlorophenyl)-1H-pyrazole Purity of 3-(4-Chlorophenyl)-1H-pyrazole Yield of 5-(4-Chlorophenyl)-1H-pyrazole Purity of 5-(4-Chlorophenyl)-1H-pyrazole
Column Chromatography (Hexane:EtOAc gradient)1 : 1.535%>98%50%>98%
Fractional Recrystallization (Ethanol/Water)1 : 1.525%95%40%96%

Visualizations

Experimental Workflow: Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_products Isolated Products start This compound + Hydrazine reaction Reaction in Ethanol start->reaction crude Crude Mixture of Pyrazole Isomers reaction->crude purification_choice Purification Method crude->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography recrystallization Recrystallization purification_choice->recrystallization isomer1 3-(4-Chlorophenyl)-1H-pyrazole column_chromatography->isomer1 isomer2 5-(4-Chlorophenyl)-1H-pyrazole column_chromatography->isomer2 recrystallization->isomer1 recrystallization->isomer2

Caption: Workflow for the synthesis and purification of pyrazole isomers.

Logical Relationship: Troubleshooting Column Chromatography

troubleshooting_chromatography cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation cause1 Inappropriate Solvent System problem->cause1 cause2 Column Overload problem->cause2 cause3 Improper Column Packing problem->cause3 solution1 Optimize Eluent via TLC cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Repack Column Carefully cause3->solution3

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Troubleshooting 1-(4-Chlorophenyl)prop-2-yn-1-one Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 1-(4-Chlorophenyl)prop-2-yn-1-one.

Section 1: Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Sonogashira coupling of a 4-chlorobenzoyl derivative with a protected acetylene, followed by deprotection. Below are common issues encountered during this synthesis.

FAQs: Synthesis Troubleshooting

Question 1: My Sonogashira coupling reaction to form the protected precursor shows a low yield of the desired product. What are the potential causes and how can I improve the conversion rate?

Answer: Low conversion in the Sonogashira coupling is a frequent issue. Several factors can contribute to this, primarily related to the catalyst, reagents, and reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Inactive Catalyst: The palladium catalyst is sensitive to air and moisture.

  • Copper Co-catalyst Issues: The copper(I) co-catalyst can be oxidized, and its presence can sometimes lead to alkyne dimerization (Glaser coupling).

    • Solution: Use a fresh source of CuI. If significant alkyne dimerization is observed (visible as a precipitate or by TLC/GC-MS), consider running the reaction under "copper-free" Sonogashira conditions, which may require a different palladium catalyst and ligand system.[2]

  • Base Inefficiency: The base is crucial for the deprotonation of the alkyne and regeneration of the active catalyst.

    • Solution: Use a suitable organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is dry and freshly distilled. The amount of base used is also critical; a molar excess is typically required.

  • Solvent Purity: Solvents must be anhydrous and deoxygenated.

    • Solution: Use freshly distilled, anhydrous solvents. Degas the solvent by bubbling with an inert gas for 15-30 minutes before use. Common solvents for Sonogashira coupling include THF, dioxane, and DMF.[3]

  • Reaction Temperature: The reaction may be too slow at room temperature, especially with less reactive aryl chlorides.

    • Solution: While many Sonogashira couplings proceed at room temperature, gentle heating (40-60 °C) can significantly increase the reaction rate.[4] Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Question 2: I am seeing significant amounts of homocoupled alkyne byproduct (Glaser coupling). How can I minimize this side reaction?

Answer: The formation of alkyne dimers is a common side reaction, especially when using a copper co-catalyst.

Troubleshooting Steps:

  • Reduce Copper Catalyst Concentration: Titrate down the amount of CuI used to the minimum effective concentration.

  • Switch to Copper-Free Conditions: This is the most effective way to eliminate Glaser coupling. These conditions typically involve a more active palladium catalyst and an amine base in a solvent like THF or DMF.

  • Control Oxygen Levels: Rigorously exclude oxygen from the reaction, as it promotes the oxidative homocoupling. Use Schlenk line techniques for optimal results.

Table 1: Sonogashira Coupling Conditions for Precursor Synthesis
ParameterCondition A (Standard)Condition B (Copper-Free)Condition C (Heated)
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd(dppf)Cl₂ (2-5 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)
Copper Co-catalyst CuI (5-10 mol%)NoneCuI (5-10 mol%)
Base Triethylamine (2-3 eq.)Cesium Carbonate (2 eq.)DIPEA (2-3 eq.)
Solvent THF, anhydrousDMF, anhydrousDioxane, anhydrous
Temperature Room TemperatureRoom Temperature50 °C
Typical Reactants 4-chlorobenzoyl chloride, Trimethylsilylacetylene4-chlorobenzoyl chloride, Trimethylsilylacetylene4-chlorobenzoyl chloride, Trimethylsilylacetylene
Experimental Protocol: Synthesis of this compound

Step 1: Sonogashira Coupling of 4-chlorobenzoyl chloride with Trimethylsilylacetylene

  • To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 4-chlorobenzoyl chloride (1.0 eq.).

  • Dissolve the starting material in anhydrous, degassed THF (approx. 0.2 M concentration).

  • Add triethylamine (2.5 eq.) to the solution.

  • In a separate vial, weigh out Pd(PPh₃)₄ (0.03 eq.) and CuI (0.06 eq.) and add them to the reaction mixture.

  • Add trimethylsilylacetylene (1.2 eq.) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography (Hexanes/Ethyl Acetate gradient) to yield the silyl-protected intermediate.

Step 2: Deprotection of the Silyl Group

  • Dissolve the purified intermediate from Step 1 in methanol.

  • Add a catalytic amount of potassium carbonate (K₂CO₃).

  • Stir the reaction at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material.

  • Neutralize the mixture with 1M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield this compound, which can be further purified by recrystallization if necessary.

Diagram: Synthesis and Troubleshooting Workflow

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Low Conversion start Start: Sonogashira Coupling reaction Reaction Monitoring (TLC/GC-MS) start->reaction workup Aqueous Workup & Extraction reaction->workup low_yield Low Conversion Detected reaction->low_yield deprotection Silyl Deprotection workup->deprotection purification Final Purification deprotection->purification product Product: this compound purification->product check_catalyst Check Catalyst Activity & Loading low_yield->check_catalyst check_reagents Verify Reagent Purity (Base, Solvent) low_yield->check_reagents check_conditions Optimize Temperature & Time low_yield->check_conditions side_reaction Side Reaction? (e.g., Homocoupling) low_yield->side_reaction side_reaction->check_catalyst No copper_free Switch to Copper-Free Conditions side_reaction->copper_free Yes

Caption: Workflow for the synthesis of this compound and troubleshooting logic for low conversion rates.

Section 2: Reactions of this compound

This section addresses common issues in reactions utilizing this compound as a substrate, such as in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".

FAQs: Reaction Troubleshooting

Question 3: My CuAAC (Click) reaction using this compound is sluggish or incomplete. How can I drive it to completion?

Answer: While click chemistry is generally robust, several factors can impede the reaction, leading to low conversion rates.[5][6][7]

Potential Causes & Troubleshooting Steps:

  • Copper(I) Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by atmospheric oxygen.

    • Solution: Use a reducing agent to generate and maintain the Cu(I) species in situ. Sodium ascorbate is the most common and effective choice.[5] Ensure the reaction is run under an inert atmosphere if possible, especially for slow reactions.

  • Ligand Effects: A ligand can stabilize the Cu(I) catalyst, prevent its disproportionation, and accelerate the reaction.

    • Solution: Add a copper-stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or bathophenanthroinedisulfonic acid disodium salt (BPS) for aqueous systems.

  • Solvent Choice: The solvent can significantly impact reaction rates.

    • Solution: Protic solvents or mixtures with water (e.g., t-BuOH/H₂O, DMSO/H₂O) often accelerate the reaction. Ensure your starting materials are soluble in the chosen solvent system.

  • pH of the Medium: The pH can affect the stability of the reactants and the catalyst.

    • Solution: The optimal pH for CuAAC is typically between 4 and 12.[5] If your reaction is sensitive to pH, consider buffering the solution.

  • Steric Hindrance: If the azide partner is sterically bulky, the reaction rate can decrease.

    • Solution: Increase the reaction temperature (e.g., to 40-80 °C) and/or extend the reaction time. Increasing the concentration of the reactants may also be beneficial.

Table 2: CuAAC (Click Chemistry) Reaction Conditions
ParameterCondition A (Standard Aqueous)Condition B (Organic Solvent)Condition C (For Hindered Substrates)
Copper Source CuSO₄·5H₂O (1-5 mol%)CuI (1-5 mol%)CuSO₄·5H₂O (5-10 mol%)
Reducing Agent Sodium Ascorbate (10-20 mol%)None (if using CuI)Sodium Ascorbate (20-40 mol%)
Ligand None or TBTA (1-5 mol%)None or DIPEATBTA (5-10 mol%)
Solvent t-BuOH / H₂O (1:1)DMF or TolueneDMSO / H₂O (3:1)
Temperature Room TemperatureRoom Temperature60 °C
Reactants This compound, Organic AzideThis compound, Organic AzideThis compound, Sterically Hindered Azide
Experimental Protocol: General Procedure for CuAAC Reaction
  • In a vial, dissolve the organic azide (1.0 eq.) and this compound (1.05 eq.) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.).

  • In a third vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.02 eq.).

  • Add the sodium ascorbate solution to the main reaction vial, followed by the copper sulfate solution.

  • Stir the reaction vigorously at room temperature. The reaction mixture may become heterogeneous.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting triazole product by column chromatography or recrystallization.

Diagram: CuAAC Catalytic Cycle and Influencing Factors

G cluster_cycle CuAAC Catalytic Cycle cluster_factors External Factors Affecting Rate CuI Cu(I) Acetylide Cu(I)-C≡C-R CuI->Acetylide + Alkyne Alkyne R-C≡CH Metallocycle Copper Triazolide Intermediate Acetylide->Metallocycle + Azide Azide R'-N₃ Triazole 1,2,3-Triazole Product Metallocycle->CuI → Catalyst Regeneration Metallocycle->Triazole → Product Release O2 Oxygen (O₂) O2->CuI Oxidation to Cu(II) (Inhibits Reaction) Reducer Reducing Agent (e.g., Na Ascorbate) Reducer->CuI Regenerates Cu(I) Ligand Stabilizing Ligand (e.g., TBTA) Ligand->CuI Stabilizes Cu(I) Solvent Solvent Choice (e.g., H₂O mixtures) Solvent->Acetylide Influences Rate

Caption: The catalytic cycle for CuAAC and key external factors that influence the reaction rate and conversion.

References

Preventing polymerization of 1-(4-Chlorophenyl)prop-2-yn-1-one during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(4-Chlorophenyl)prop-2-yn-1-one to prevent unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to polymerization during storage?

A1: this compound is an α,β-unsaturated carbonyl compound, specifically an ynone. This molecular structure, which features a carbon-carbon triple bond conjugated with a carbonyl group, is inherently reactive. The extended conjugation makes the molecule susceptible to polymerization, a reaction that can be initiated by factors such as heat, light, or the presence of contaminants.[1]

Q2: What are the visible signs of polymerization?

A2: The pure compound is typically a yellow solid.[2] Signs of polymerization may include:

  • A change in physical appearance, such as the formation of a viscous oil, a rubbery or hard solid.

  • A noticeable increase in viscosity or complete solidification if the compound was dissolved in a solvent.

  • A change in color.

  • Insolubility in solvents in which it was previously soluble.

Q3: What are the ideal storage conditions to prevent polymerization?

A3: To minimize the risk of polymerization, the compound should be stored under controlled conditions. Suppliers recommend refrigeration at temperatures between 0-8°C.[2] It is also crucial to store it in a tightly sealed container, protected from light and moisture. Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability by preventing oxidation-initiated polymerization.

Q4: Can chemical inhibitors be used to prevent polymerization?

A4: Yes, the addition of a small amount of a radical scavenger can inhibit polymerization. Inhibitors like hydroquinone or butylated hydroxytoluene (BHT) are commonly used for stabilizing reactive monomers.[3] These compounds work by terminating the free-radical chains that propagate polymerization.[4] However, the choice and concentration of an inhibitor should be carefully considered as it might interfere with subsequent reactions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage of this compound.

Problem Possible Cause Suggested Solution
The compound has turned into a viscous liquid or a hard solid. Polymerization has likely occurred.Discard the material following appropriate safety protocols. Do not attempt to use the polymerized compound as its chemical properties have changed.
The compound appears discolored. This could be an early sign of degradation or polymerization.Perform a quality control check, such as a solubility test or NMR analysis, to assess the purity of the material before use.
The compound is difficult to dissolve in a solvent it was previously soluble in. Partial polymerization may have occurred, leading to the formation of insoluble, higher molecular weight species.Try sonicating the sample to aid dissolution. If a significant portion remains insoluble, the material is likely compromised and should be discarded.
Unexpected results are obtained in a reaction using the stored compound. The starting material may have partially polymerized, reducing the concentration of the active monomer.Verify the purity of the starting material. If polymerization is suspected, use a fresh batch of the compound for the reaction.

Experimental Protocols

Protocol 1: Visual Inspection and Solubility Test

This protocol provides a quick assessment of the quality of stored this compound.

Methodology:

  • Visual Inspection: Carefully observe the physical state of the compound in its storage container. Note any changes from its expected appearance as a yellow solid.[2] Look for signs of clumping, discoloration, or the presence of viscous liquid.

  • Solubility Test: a. Weigh out a small, known amount of the compound (e.g., 10 mg). b. Add a measured volume of a solvent in which the compound is known to be freely soluble (e.g., acetone or dichloromethane). c. Gently agitate the mixture at room temperature. d. Observe if the compound dissolves completely. The presence of insoluble material suggests polymerization or degradation.

Protocol 2: Recommended Storage Procedure

This protocol outlines the best practices for long-term storage to maintain the stability of this compound.

Methodology:

  • Aliquotting: If the compound is to be used multiple times, it is best to aliquot the material into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to atmospheric moisture and oxygen during repeated openings.

  • Inert Atmosphere: Before sealing, flush the vial with a stream of an inert gas like nitrogen or argon for 30-60 seconds to displace air.

  • Sealing: Tightly seal the vial with a cap that has a chemically resistant liner. For extra protection, wrap the cap with Parafilm®.

  • Light Protection: Place the sealed vial inside a light-blocking secondary container or wrap it in aluminum foil.

  • Refrigeration: Store the protected vial in a refrigerator maintained at 0-8°C.[2]

  • Equilibration: Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the cold compound.

Summary of Storage Conditions and Inhibitors

ParameterRecommended ConditionRationale
Temperature 0-8°C[2]Reduces the rate of potential polymerization reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation which can initiate polymerization.
Light Store in the darkPrevents light-induced (photochemical) polymerization.
Container Tightly sealed, airtight vialPrevents exposure to atmospheric moisture and oxygen.
Inhibitor (Optional) Hydroquinone (100-200 ppm)[3]Scavenges free radicals to inhibit the polymerization chain reaction.[3]

Polymerization Prevention Workflow

cluster_triggers Initiating Factors cluster_process Degradation Process cluster_prevention Preventive Measures cluster_compound Compound State Heat Heat / Elevated Temp. Polymerization Initiation & Propagation of Polymerization Heat->Polymerization Light Light Exposure Light->Polymerization Contaminants Contaminants (e.g., radicals, oxygen) Contaminants->Polymerization Compound_Polymerized Polymerized Product (Degraded) Polymerization->Compound_Polymerized Cold_Storage Refrigeration (0-8°C) Cold_Storage->Polymerization Inhibits Compound_Stable This compound (Stable Monomer) Cold_Storage->Compound_Stable Maintains Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Polymerization Inhibits Inert_Atmosphere->Compound_Stable Maintains Light_Protection Store in Dark Light_Protection->Polymerization Inhibits Light_Protection->Compound_Stable Maintains Inhibitors Add Inhibitor (e.g., Hydroquinone) Inhibitors->Polymerization Inhibits Inhibitors->Compound_Stable Maintains Compound_Stable->Polymerization Leads to

Caption: Factors leading to polymerization and preventive measures.

References

Technical Support Center: Optimizing Sonogashira Coupling of 1-(4-Chlorophenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of catalysts and optimization of reaction conditions for the Sonogashira coupling of 1-(4-Chlorophenyl)prop-2-yn-1-one with terminal alkynes.

Catalyst Selection Guide

The Sonogashira coupling of aryl chlorides, such as this compound, is more challenging than that of the corresponding aryl iodides or bromides due to the stronger carbon-chlorine bond. The presence of the electron-withdrawing acetyl group in the substrate can further influence the reaction. Effective catalyst systems for this transformation typically involve a palladium precatalyst and a ligand, with or without a copper(I) co-catalyst.

Recommended Catalyst Systems

Below is a summary of catalyst systems reported to be effective for the Sonogashira coupling of electron-deficient aryl chlorides.

Catalyst SystemLigandCo-catalystBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂PPh₃CuIEt₃NTHF65Moderate[1][2]
Pd(OAc)₂XPhosNoneK₂CO₃Toluene100-120HighNot specified in search results
Pd/CXPhosNoneK₂CO₃Dioxane120Good to HighNot specified in search results
[Pd(IPr)Cl₂]₂IPrCuICs₂CO₃Dioxane80-100HighNot specified in search results
NiCl₂(dppp)dpppCuIK₂CO₃DMAc120Moderate to GoodNot specified in search results

Note: Yields are general observations from literature for similar substrates and may vary for this compound.

Logical Flow for Catalyst Selection

The following diagram illustrates a decision-making process for selecting a suitable catalyst system.

CatalystSelection Start Starting Point: Coupling of this compound Conventional Conventional Pd/Cu System (e.g., PdCl₂(PPh₃)₂ / CuI) Start->Conventional Initial Attempt CheckYield Reaction Successful? (Good Yield) Conventional->CheckYield CopperFree Copper-Free System (e.g., Pd(OAc)₂ / XPhos) CopperFree->CheckYield Try Alternative Heterogeneous Heterogeneous System (e.g., Pd/C / XPhos) Heterogeneous->CheckYield Try Alternative NickelBased Alternative: Ni-based System (e.g., NiCl₂(dppp) / CuI) NickelBased->CheckYield Try Alternative CheckYield->CopperFree No CheckYield->Heterogeneous No CheckYield->NickelBased No Troubleshoot Proceed to Troubleshooting Guide CheckYield->Troubleshoot Persistent Issues End Reaction Optimized CheckYield->End Yes

Caption: A decision tree for selecting a catalyst system for the Sonogashira coupling.

Troubleshooting Guide (FAQ)

This section addresses common issues encountered during the Sonogashira coupling of this compound.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?

A1: Low or no conversion is a frequent issue with less reactive aryl chlorides. Consider the following:

  • Catalyst Activity: The Pd(0) active species may not be forming efficiently or may have decomposed.

    • Solution: Use a pre-catalyst that readily forms Pd(0), such as Pd₂(dba)₃, or ensure your Pd(II) pre-catalyst is effectively reduced in situ. The choice of a bulky, electron-rich phosphine ligand like XPhos or SPhos can enhance catalyst activity and stability.

  • Reaction Temperature: The temperature may be too low to promote the oxidative addition of the aryl chloride to the palladium center.

    • Solution: Gradually increase the reaction temperature, for example, in 20°C increments, up to the boiling point of the solvent.

  • Base Strength: The base may not be strong enough to deprotonate the terminal alkyne effectively.

    • Solution: Switch to a stronger base. For example, if you are using an amine base like triethylamine (Et₃N), consider using a carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or an amine with a higher pKa like diisopropylethylamine (DIPEA).

  • Solvent Effects: The solvent can significantly impact catalyst solubility and reactivity.

    • Solution: Screen different solvents. Aprotic polar solvents like DMF, DMAc, or NMP can be effective, as can ethereal solvents like dioxane or THF at higher temperatures.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: Alkyne homocoupling is a common side reaction, especially in the presence of copper(I) and oxygen.

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol. Several efficient copper-free systems have been developed using bulky, electron-rich phosphine ligands.

  • Degassing: If using a copper-catalyzed system, ensure the reaction mixture is thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Purity of Reagents: Ensure the purity of the alkyne and solvent, as impurities can sometimes promote homocoupling.

Q3: The reaction works, but the yield is inconsistent. What factors could be contributing to this?

A3: Inconsistent yields can be due to several subtle factors:

  • Catalyst Loading: The catalyst loading might be on the borderline of being effective.

    • Solution: Slightly increase the catalyst and ligand loading to see if consistency improves.

  • Water Content: While some Sonogashira protocols are tolerant to water, anhydrous conditions often provide more reproducible results.

    • Solution: Use freshly distilled, dry solvents and dry glassware.

  • Stirring Rate: In heterogeneous reactions (e.g., with Pd/C or insoluble bases), the stirring rate can affect the reaction kinetics.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction.

Troubleshooting Decision Tree

This diagram provides a systematic approach to troubleshooting common issues.

Troubleshooting cluster_LowConversion Troubleshooting Low Conversion cluster_SideProduct Troubleshooting Side Products cluster_InconsistentYield Troubleshooting Inconsistent Yields Start Problem Encountered LowConversion Low/No Conversion Start->LowConversion SideProduct Side Product Formation (e.g., Homocoupling) Start->SideProduct InconsistentYield Inconsistent Yields Start->InconsistentYield IncreaseTemp Increase Temperature LowConversion->IncreaseTemp CopperFree Switch to Copper-Free Conditions SideProduct->CopperFree IncreaseCatalyst Increase Catalyst Loading InconsistentYield->IncreaseCatalyst ChangeBase Change Base (e.g., Et₃N -> K₂CO₃) IncreaseTemp->ChangeBase ChangeLigand Change Ligand (e.g., PPh₃ -> XPhos) ChangeBase->ChangeLigand ChangeSolvent Change Solvent (e.g., THF -> Dioxane/DMF) ChangeLigand->ChangeSolvent Degas Thoroughly Degas Reaction Mixture CopperFree->Degas PurifyReagents Check/Purify Reagents Degas->PurifyReagents Anhydrous Ensure Anhydrous Conditions IncreaseCatalyst->Anhydrous Stirring Ensure Consistent & Vigorous Stirring Anhydrous->Stirring

Caption: A decision tree for troubleshooting common Sonogashira coupling issues.

Experimental Protocols

The following are representative experimental protocols that can be adapted for the Sonogashira coupling of this compound.

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

This protocol is a standard starting point for the Sonogashira reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed THF via syringe.

  • Add triethylamine and the terminal alkyne via syringe.

  • Heat the reaction mixture to 65°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to avoid alkyne homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Workflow

The following diagram outlines the general workflow for performing a Sonogashira coupling experiment.

Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification Reagents Gather Reagents & Dry Solvents Glassware Dry Glassware Reagents->Glassware Inert Set up Inert Atmosphere (Ar/N₂) Glassware->Inert Charge Charge Flask with Solid Reagents Inert->Charge Evacuate Evacuate & Backfill Charge->Evacuate AddSolvents Add Solvents & Liquid Reagents Evacuate->AddSolvents Heat Heat & Stir AddSolvents->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Filter Filter through Celite® Quench->Filter Extract Aqueous Work-up Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: A general workflow for a Sonogashira coupling experiment.

References

How to remove unreacted 1-(4-Chlorophenyl)prop-2-yn-1-one from product mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying their reaction products. The following information specifically addresses the removal of unreacted 1-(4-Chlorophenyl)prop-2-yn-1-one from a product mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to remove unreacted this compound from my reaction mixture?

A1: The primary methods for purifying solid organic compounds, and for removing unreacted starting materials like this compound, are recrystallization and flash column chromatography. A less common but potentially effective method for certain ketones is extraction with a sodium bisulfite solution. The choice of method depends on the properties of your desired product and the nature of the impurities.

Q2: How do I choose between recrystallization and flash column chromatography?

A2: Recrystallization is often the preferred method for purifying solid products if a suitable solvent can be found. It is generally less labor-intensive and can yield very pure crystalline material. Flash column chromatography is a more versatile technique that can separate components of a mixture based on their differential adsorption to a stationary phase. It is particularly useful when the product and the unreacted starting material have similar solubilities, making recrystallization challenging.

Q3: Can I use a chemical method to remove the unreacted ketone?

A3: Extraction with a saturated aqueous solution of sodium bisulfite is a technique used to remove some aldehydes and reactive ketones from reaction mixtures.[1][2] This method relies on the formation of a water-soluble bisulfite adduct. However, α,β-unsaturated ketones, such as this compound, may not react efficiently under standard conditions.[3] It is advisable to test this method on a small scale before applying it to your entire batch.

Troubleshooting Guides

Issue 1: Difficulty in Removing Unreacted this compound by Recrystallization

Possible Cause 1: Inappropriate Solvent Choice

The success of recrystallization depends heavily on the choice of solvent. An ideal solvent should dissolve the crude product (including the unreacted starting material) at an elevated temperature but have low solubility for the desired product and high solubility for the impurity (or vice versa) at room temperature or below.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents. A good starting point for aromatic ketones includes ethanol, methanol, acetone, ethyl acetate, and toluene, as well as solvent mixtures like hexane/ethyl acetate.

  • Solubility Data Comparison: Record the approximate solubility of your crude mixture in a range of solvents at both room temperature and at their boiling points. This will help you identify a solvent or solvent system with the desired differential solubility. A structurally similar compound, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, has been successfully recrystallized from ethanol.[4]

SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Good for non-polar compounds. Often used in combination with a more polar solvent.
Toluene2.4111Good for aromatic compounds.
Ethyl Acetate4.477A versatile solvent for a range of polarities.
Acetone5.156A polar aprotic solvent.
Ethanol4.378A polar protic solvent, often a good choice for recrystallization.
Methanol5.165A more polar protic solvent than ethanol.
Water10.2100Unlikely to be a good single solvent for this compound, but can be used as an anti-solvent.

Possible Cause 2: Product and Starting Material Have Similar Solubilities

If the desired product and unreacted this compound have very similar solubility profiles in a range of solvents, simple recrystallization may not be effective.

Troubleshooting Steps:

  • Utilize a Solvent/Anti-Solvent System: Dissolve the crude mixture in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again and then allow it to cool slowly. This can sometimes induce the preferential crystallization of one component.

  • Consider an Alternative Purification Method: If recrystallization proves ineffective, flash column chromatography is the recommended next step.

Issue 2: Poor Separation of Product and Unreacted this compound by Flash Column Chromatography

Possible Cause 1: Inappropriate Mobile Phase

The choice of the mobile phase (eluent) is critical for achieving good separation in flash column chromatography. The goal is to find a solvent system where the product and the unreacted starting material have different affinities for the stationary phase (typically silica gel), resulting in different elution times.

Troubleshooting Steps:

  • Thin-Layer Chromatography (TLC) Optimization: Before running a column, it is essential to identify a suitable solvent system using TLC. The ideal solvent system will give a good separation of the spots corresponding to your product and the starting material, with the desired product having an Rf value between 0.2 and 0.4. A common starting eluent for aromatic ketones is a mixture of hexane and ethyl acetate.

  • Adjusting Polarity:

    • If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate).

    • If the spots are too low on the TLC plate (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent.

  • Gradient Elution: If a single solvent mixture does not provide adequate separation, a gradient elution can be employed during the column chromatography. This involves starting with a less polar solvent system and gradually increasing the polarity during the elution process.

TLC Solvent System Suggestions for Aromatic Ketones

Solvent System (v/v)PolarityExpected Rf Trend
9:1 Hexane:Ethyl AcetateLowLower Rf values
4:1 Hexane:Ethyl AcetateMediumModerate Rf values
1:1 Hexane:Ethyl AcetateHighHigher Rf values

Possible Cause 2: Overloading the Column

Applying too much crude material to the column can lead to poor separation, resulting in overlapping fractions.

Troubleshooting Steps:

  • Determine the Correct Column Size: The amount of silica gel used should be approximately 30-100 times the weight of the crude material to be separated.

  • Proper Sample Loading: Dissolve the crude mixture in a minimal amount of a solvent in which it is highly soluble and load it onto the column in a concentrated band. Alternatively, the crude material can be adsorbed onto a small amount of silica gel and loaded onto the column as a solid.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for recrystallization. The choice of solvent(s) should be determined by preliminary solubility tests.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product mixture in the minimum amount of the chosen hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Flash Column Chromatography

This protocol outlines the general steps for purification by flash column chromatography. The mobile phase should be selected based on prior TLC analysis.

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Fill the column with silica gel (slurry packing with the initial mobile phase is recommended). Top the silica gel with another thin layer of sand.

  • Column Equilibration: Run the chosen mobile phase through the packed column until the silica gel is fully saturated and equilibrated.

  • Sample Loading: Dissolve the crude product mixture in a minimal amount of a suitable solvent (ideally the mobile phase) and carefully apply it to the top of the silica gel.

  • Elution: Add the mobile phase to the top of the column and apply gentle air pressure to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow cluster_start Starting Point cluster_recrystallization Method 1: Recrystallization cluster_chromatography Method 2: Flash Column Chromatography start Crude Product Mixture (Product + Unreacted Ketone) recrystallization Recrystallization start->recrystallization If solid & different solubility chromatography Flash Column Chromatography start->chromatography If liquid or similar solubility filtration Filtration recrystallization->filtration pure_product_recrys Pure Product filtration->pure_product_recrys mother_liquor Mother Liquor (Contains Unreacted Ketone) filtration->mother_liquor fraction_collection Fraction Collection chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure impure_fractions Impure Fractions (Unreacted Ketone) tlc_analysis->impure_fractions pure_product_chrom Pure Product combine_pure->pure_product_chrom

Caption: Workflow for the purification of a product from unreacted starting material.

References

Navigating the Energetic Landscape of 1-(4-Chlorophenyl)prop-2-yn-1-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 1-(4-Chlorophenyl)prop-2-yn-1-one. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring safer and more controlled reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

Q2: What are the early warning signs of a potential runaway reaction during the synthesis of this compound?

A2: Early warning signs include a rapid, unexpected increase in reaction temperature that is not controlled by the cooling system, a noticeable increase in pressure within the reaction vessel, and changes in the color or viscosity of the reaction mixture. Close monitoring of these parameters is crucial.

Q3: Are there any known incompatible materials with this compound?

A3: While specific incompatibility data for this compound is limited, general knowledge of the functional groups suggests avoiding strong oxidizing agents, strong bases, and potent reducing agents, as these could initiate vigorous and potentially hazardous reactions.

Q4: What are the potential hazardous byproducts of a runaway reaction or decomposition?

A4: In the event of a runaway Sonogashira coupling reaction, side reactions such as Glaser-type homocoupling of the alkyne can occur.[1] Thermal decomposition of the molecule at elevated temperatures could potentially release toxic gases such as hydrogen chloride and oxides of carbon and nitrogen.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Exotherm During Synthesis (Sonogashira Coupling) Reaction is highly exothermic. Inadequate heat removal. High concentration of reactants.Immediately enhance cooling. Reduce the rate of addition of reactants. If the temperature continues to rise uncontrollably, prepare to execute an emergency quench procedure.
Pressure Buildup in the Reactor Formation of gaseous byproducts. Solvent boiling due to uncontrolled exotherm.Ensure the reactor is properly vented through a suitable pressure relief system. If pressure rises rapidly, cool the reactor immediately and stop all reagent feeds.
Solidification of Reaction Mixture Product precipitation at lower temperatures. Undesired side product formation.Ensure adequate stirring to maintain a homogenous mixture. If solidification occurs and impedes mixing, carefully and slowly add a pre-warmed solvent to attempt redissolution, while closely monitoring the temperature.
Discoloration of Reaction Mixture (Darkening/Charring) Onset of decomposition. Presence of impurities.If accompanied by a rapid temperature increase, treat as a potential runaway reaction. If the temperature is stable, take a small, quenched sample for analysis to identify potential side products or degradation.

Experimental Protocols

Safe Laboratory Scale Synthesis of this compound via Sonogashira Coupling

Disclaimer: This protocol is a general guideline and should be adapted based on a thorough risk assessment of your specific laboratory conditions and scale.

Materials:

  • 4-Iodochlorobenzene

  • Propargyl alcohol

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Inert Atmosphere: Set up a reaction vessel equipped with a magnetic stirrer, thermometer, condenser, and a nitrogen or argon inlet. Purge the entire system with the inert gas for at least 30 minutes.

  • Reagent Charging: To the reaction vessel, add 4-iodochlorobenzene, the palladium catalyst, and CuI under a positive flow of inert gas.

  • Solvent and Base Addition: Add the anhydrous solvent and triethylamine to the reaction mixture.

  • Controlled Addition of Alkyne: Begin stirring the mixture and slowly add the propargyl alcohol dropwise using a syringe pump over a prolonged period. This is a critical step to control the exotherm.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Maintain the desired reaction temperature using a cooling bath (e.g., water or ice bath) as needed to dissipate the heat generated.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

Emergency Quenching Procedure for a Runaway Reaction

In the event of an uncontrolled exotherm, prioritize personal safety above all else.

  • Alert Personnel: Immediately alert all personnel in the laboratory.

  • Remove Heat Source: If applicable, remove any external heating source.

  • Enhance Cooling: Maximize cooling by adding dry ice or other cooling agents to the external bath.

  • Stop Reagent Addition: Immediately stop the addition of all reagents.

  • Prepare Quenching Agent: Have a pre-prepared, cold quenching solution readily available. A suitable quencher for a Sonogashira reaction could be a cold, dilute acid solution to neutralize the amine base and protonate the acetylide.

  • Execute Quench (with extreme caution): If the reaction continues to accelerate and poses an imminent threat, and only if it is safe to do so from behind a blast shield, slowly and carefully add the quenching agent to the reaction mixture. Be prepared for a vigorous reaction and potential pressure surge.

  • Evacuate: If the situation cannot be brought under control, evacuate the laboratory immediately and follow your institution's emergency procedures.

Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Reactions cluster_planning Planning Phase cluster_execution Execution Phase cluster_response Response Phase Risk_Assessment Conduct Thorough Risk Assessment Protocol_Development Develop Detailed Safe Protocol Risk_Assessment->Protocol_Development Emergency_Plan Establish Emergency Shutdown Plan Protocol_Development->Emergency_Plan Start_Reaction Initiate Reaction with Controlled Reagent Addition Emergency_Plan->Start_Reaction Monitor_Parameters Continuously Monitor: - Temperature - Pressure - Visual Cues Start_Reaction->Monitor_Parameters Temperature_Spike Temperature Spike Detected? Monitor_Parameters->Temperature_Spike Temperature_Spike->Monitor_Parameters No Enhance_Cooling Enhance Cooling & Reduce Addition Temperature_Spike->Enhance_Cooling Yes Controlled Temperature Controlled? Enhance_Cooling->Controlled Continue_Monitoring Continue Monitoring Controlled->Continue_Monitoring Yes Emergency_Shutdown Initiate Emergency Shutdown Protocol Controlled->Emergency_Shutdown No Continue_Monitoring->Monitor_Parameters Quench Execute Quench (If Safe) Emergency_Shutdown->Quench Evacuate Evacuate Area Quench->Evacuate

Caption: Workflow for managing exothermic reactions.

Sonogashira_Catalytic_Cycle Simplified Sonogashira Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)-X (Aryl Halide Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkyne R-Pd(II)-C≡CR' Transmetalation->PdII_Aryl_Alkyne Cu_Acetylide R'C≡CCu Cu_Acetylide->Transmetalation Alkyne R'C≡CH Base_Cu Base, Cu(I) Alkyne->Base_Cu Base_Cu->Cu_Acetylide RedElim Reductive Elimination PdII_Aryl_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product R-C≡CR' RedElim->Product

Caption: Simplified Sonogashira catalytic cycle.

This guide is intended to supplement, not replace, your institution's safety protocols and a thorough literature review before undertaking any experimental work. Always prioritize safety and consult with experienced colleagues when working with potentially hazardous materials and reactions.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 1-(4-Chlorophenyl)prop-2-yn-1-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. Among the myriad of synthetic molecules with potential applications, 1-(4-Chlorophenyl)prop-2-yn-1-one and its derivatives represent a class of compounds with significant interest due to their versatile chemical scaffold. This guide provides a comprehensive comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the characterization of these acetylenic ketones. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the most appropriate analytical strategies for their work.

Data Presentation: NMR and Mass Spectrometry Data Summary

The following tables summarize key quantitative data obtained from the NMR and mass spectrometric analysis of this compound and its closely related derivatives. This data serves as a valuable reference for researchers working with similar molecular structures.

Table 1: ¹H and ¹³C NMR Spectral Data of this compound and Related Derivatives

CompoundSolvent¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)
1-(4-Chlorophenyl)ethanone CCl₄7.85-7.95 (m, 2H, Ar-H), 7.35-7.45 (m, 2H, Ar-H), 2.55 (s, 3H, CH₃)Not available in provided search results
(E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one CDCl₃8.76 (br s, 1H), 8.15 (d, 1H, J= 15), 8.01 (d, 2H, J= 10), 7.66 (d, 2H, J= 10), 7.56 (d, 2H, J= 10), 7.49-7.51 (m, 2H), 7.34-7.36 (m, 2H)189.51, 139.48, 138.51, 130.81, 129.70, 128.76, 125.09, 123.59, 121.82, 120.66, 116.92, 114.29, 111.98
2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one DMSO-d₆8.33 (s, 1H), 7.62 (dd, J = 8.0, 1.1, 1H), 7.52 (d, J = 8.6, 2H), 7.47 (d, J = 8.6, 2H), 7.27-7.23 (m, 1H), 7.14 (s, 1H), 6.76 (dd, J = 8.0, 1.1, 1H), 6.70-6.66 (m, 1H), 5.77 (s, 1H)163.4, 147.6, 140.6, 133.3, 132.9, 128.7, 128.2, 127.3, 117.2, 114.9, 114.4, 65.7
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate CDCl₃8.20 (s, 1H), 7.93 (d, J = 8.0, 2H), 7.48 (d, J = 8.4, 2H), 4.39 (q, J = 7.2, 2H), 1.40 (t, J = 7.2, 3H)162.2, 153.3, 139.5, 132.1, 129.9, 129.6, 115.2, 103.6, 62.8, 14.1

Note: Specific NMR data for this compound was not available in the provided search results. Data for closely related structures are presented for comparative purposes.

Table 2: Mass Spectrometry Fragmentation Data of this compound and Related Derivatives

CompoundIonization MethodKey Fragment Ions (m/z) and [Relative Abundance %]
1-(4-chlorophenyl)-2-cyclopropyl-1-propanone EIMS238 [M+2], 236 [M]
Ethyl 3-(2-chlorophenyl)-propenoate related structures EI-MSSignificant loss of the ortho-chlorine substituent is a characteristic fragmentation pattern.[1]
General Ketones EI-MSCleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway.[2]
General Aromatic Compounds EI-MSMolecular ion peaks are typically strong due to the stability of the aromatic ring.[2]

Note: Specific mass spectrometry fragmentation data for this compound was not available in the provided search results. General fragmentation patterns for related structures are provided for predictive analysis.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reproducible and reliable analytical data.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of this compound and its derivatives often involves the palladium/copper-catalyzed cross-coupling reaction of a terminal alkyne with an appropriate acid chloride.[3]

Materials:

  • 4-Chlorobenzoyl chloride

  • Trimethylsilylacetylene (or other suitable terminal alkyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran or Toluene)

Procedure:

  • A dry reaction flask is charged with the palladium catalyst, CuI, and the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • The base and the terminal alkyne are added to the stirred mixture.

  • 4-Chlorobenzoyl chloride is then added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature or slightly elevated temperature and monitored by Thin Layer Chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is quenched with an aqueous solution (e.g., saturated ammonium chloride).

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

NMR and Mass Spectrometry Analysis

NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) to aid in complete structural assignment. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Mass spectra are typically acquired using either an Electron Ionization (EI) or Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition: For EI-MS, the sample is introduced directly or via a gas chromatograph. For ESI-MS, the sample solution is infused directly or via a liquid chromatograph. High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of the molecular ion and key fragments.

Mandatory Visualization

Visual representations of experimental workflows and molecular structures are invaluable for clarity and understanding.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Data Interpretation start Reactants: 4-Chlorobenzoyl chloride Terminal Alkyne reaction Pd/Cu Catalyzed Cross-Coupling start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C, 2D) product->nmr ms Mass Spectrometry (EI/ESI, HRMS) product->ms structure Structure Elucidation nmr->structure ms->structure

Caption: Experimental workflow for the synthesis and analysis of this compound derivatives.

fragmentation_pathway cluster_fragments Potential Fragmentation Pathways mol_ion [M]⁺˙ This compound frag1 Loss of CO [M-CO]⁺˙ mol_ion->frag1 α-cleavage frag2 Loss of C₂H [M-C₂H]⁺ mol_ion->frag2 frag3 Chlorophenyl Cation [C₆H₄Cl]⁺ mol_ion->frag3 Cleavage at C-C bond frag4 Benzoyl Cation [C₆H₄CO]⁺ frag3->frag4

Caption: General fragmentation pathways for this compound in a mass spectrometer.

Comparison of Analytical Techniques

Both NMR spectroscopy and mass spectrometry are indispensable tools for the structural characterization of organic molecules, each providing unique and complementary information.

NMR Spectroscopy:

  • Strengths: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms. 2D NMR techniques like COSY, HSQC, and HMBC can be used to piece together the entire molecular structure. For this compound derivatives, NMR is crucial for unambiguously determining the substitution pattern on the aromatic ring and confirming the presence and connectivity of the propioloyl moiety.

  • Limitations: NMR is a relatively insensitive technique, requiring milligrams of a pure sample. The presence of quadrupolar nuclei, such as chlorine, can sometimes lead to line broadening, although this is not typically a major issue for ¹H or ¹³C spectra.

Mass Spectrometry:

  • Strengths: Mass spectrometry is an extremely sensitive technique that provides the molecular weight of a compound with high accuracy. High-resolution mass spectrometry can determine the elemental formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the different functional groups and structural motifs present in the molecule. For this compound derivatives, MS can confirm the presence of the chlorine atom through its characteristic isotopic pattern (³⁵Cl and ³⁷Cl). Fragmentation would likely involve cleavage adjacent to the carbonyl group and loss of small neutral molecules.[2]

  • Limitations: Mass spectrometry does not provide direct information about the connectivity of atoms. Isomers often produce very similar mass spectra, making unambiguous identification difficult without additional information.

Alternative Techniques:

While NMR and MS are the primary methods for structural elucidation, other techniques can provide complementary information:

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups. For the target compounds, characteristic stretches for the carbonyl (C=O) and alkyne (C≡C) bonds would be expected.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation in the molecule. The aromatic ring and the α,β-unsaturated ketone system will give rise to characteristic absorptions.

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule.

The comprehensive analysis of this compound derivatives is most effectively achieved through the synergistic use of NMR spectroscopy and mass spectrometry. NMR provides the detailed structural framework, while mass spectrometry confirms the molecular weight and elemental composition and offers corroborating structural information through fragmentation analysis. The choice of additional analytical techniques will depend on the specific research question and the physical properties of the synthesized compounds. This guide provides a foundational understanding and practical data to aid researchers in their synthetic and analytical endeavors with this important class of molecules.

References

A Comparative Analysis of the Reactivity of 1-(4-Chlorophenyl)prop-2-yn-1-one in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-(4-Chlorophenyl)prop-2-yn-1-one and other substituted aryl propynones, with a focus on their susceptibility to nucleophilic attack in Michael-type addition reactions. The electron-withdrawing or -donating nature of substituents on the phenyl ring significantly influences the electrophilicity of the β-acetylenic carbon, thereby altering the reaction kinetics. This comparison is crucial for researchers in drug development and organic synthesis who utilize these compounds as covalent modifiers or synthetic intermediates.

Quantitative Comparison of Reactivity

The reactivity of substituted phenylpropynones in Michael addition reactions is quantitatively assessed by comparing their second-order rate constants (k₂) under identical experimental conditions. The electron-withdrawing chloro group in this compound is expected to increase the electrophilicity of the alkyne, leading to a faster reaction rate compared to the unsubstituted phenylpropynone. Conversely, electron-donating groups are expected to decrease the reaction rate.

While the full experimental dataset from the key kinetic study by Um et al. is not publicly available, the reported Hammett (ρ = 0.62) and Yukawa-Tsuno (r = 0.82) correlations from their study on the Michael-type reaction of 1-(X-substituted phenyl)-2-propyn-1-ones with amines provide a basis for a representative comparison[1]. The positive ρ value indicates that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state.

The following table presents illustrative second-order rate constants for the reaction of various substituted 1-phenylprop-2-yn-1-ones with a representative amine nucleophile (e.g., morpholine) in acetonitrile at 25°C. These values are consistent with the trends expected from the Hammett relationship.

AlkynoneSubstituent (X)Hammett Constant (σp)Illustrative Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Relative Reactivity (kₓ / kₙ)
1-(4-Methoxyphenyl)prop-2-yn-1-one4-OCH₃-0.270.850.65
1-Phenylprop-2-yn-1-oneH0.001.311.00
This compound 4-Cl +0.23 2.05 1.56
1-(4-Nitrophenyl)prop-2-yn-1-one4-NO₂+0.785.754.39

Disclaimer: The quantitative data in this table is illustrative and extrapolated based on established structure-activity relationships in similar reaction series. It serves to demonstrate the expected trend in reactivity.

Reaction Mechanism and Signaling Pathway

The reaction of this compound with a nucleophile, such as an amine or a thiol, proceeds via a Michael-type conjugate addition. The electron-withdrawing nature of the 4-chlorophenyl group enhances the electrophilic character of the β-carbon of the alkyne, making it susceptible to nucleophilic attack. The general mechanism involves the formation of a zwitterionic or anionic intermediate, followed by protonation to yield the final enone product.

Michael_Addition cluster_reactants Reactants cluster_intermediate Transition State/Intermediate cluster_product Product Alkynone This compound Intermediate Zwitterionic/Anionic Intermediate Alkynone->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Intermediate Product Enaminone Product Intermediate->Product Protonation

Caption: Michael addition of a nucleophile to this compound.

Experimental Protocols

The following is a representative protocol for a kinetic study of the Michael addition of an amine to a substituted phenylpropynone, which can be adapted to compare the reactivity of different alkynones.

Objective: To determine the second-order rate constant for the reaction of this compound with morpholine in acetonitrile at 25°C.

Materials:

  • This compound

  • Morpholine

  • Acetonitrile (spectrophotometric grade)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 0.01 M).

    • Prepare a series of stock solutions of morpholine in acetonitrile of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product absorbs strongly, and the reactants have minimal absorbance. This is typically determined by running full spectra of the starting materials and the final product.

    • Equilibrate the spectrophotometer cell holder to 25.0 ± 0.1 °C.

    • In a cuvette, place a known volume of the this compound stock solution and dilute with acetonitrile to a final volume of 2.5 mL. The final concentration of the alkynone should be significantly lower than the amine concentration to ensure pseudo-first-order conditions.

    • Initiate the reaction by injecting a small, known volume of a morpholine stock solution into the cuvette and mix quickly.

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time. Continue data collection for at least three half-lives.

  • Data Analysis:

    • Under pseudo-first-order conditions (amine in large excess), the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.

    • Repeat the kinetic run with different concentrations of morpholine.

    • Plot the observed rate constants (kobs) against the concentration of morpholine. The slope of the resulting linear plot will be the second-order rate constant (k₂).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the comparative kinetic study.

Experimental_Workflow cluster_prep Preparation cluster_execution Kinetic Runs cluster_analysis Data Analysis Stock_Alkynone Prepare Alkynone Stock Solutions (e.g., 1-(4-X-phenyl)prop-2-yn-1-one) Mix Mix Alkynone and Amine in Spectrophotometer Cuvette Stock_Alkynone->Mix Stock_Amine Prepare Amine Stock Solutions (Varying Concentrations) Stock_Amine->Mix Monitor Monitor Absorbance Change over Time at 25°C Mix->Monitor Calc_kobs Calculate Pseudo-First-Order Rate Constants (k_obs) Monitor->Calc_kobs Plot Plot k_obs vs. [Amine] Calc_kobs->Plot Calc_k2 Determine Second-Order Rate Constant (k₂) from Slope Plot->Calc_k2

Caption: Workflow for determining the second-order rate constants.

Conclusion

The reactivity of this compound in Michael addition reactions is significantly influenced by the electronic properties of the substituent on the phenyl ring. The electron-withdrawing nature of the chlorine atom enhances its reactivity compared to the unsubstituted 1-phenylprop-2-yn-1-one. This predictable trend, quantifiable through kinetic studies and Hammett analysis, is a valuable tool for medicinal chemists and synthetic organic chemists in the design of targeted covalent inhibitors and the optimization of reaction conditions. The provided experimental protocol offers a robust framework for conducting such comparative reactivity studies.

References

A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry. While traditional methods often rely on ynones as precursors, a diverse array of alternative synthetic routes offers advantages in substrate scope, regioselectivity, and reaction conditions. This guide provides an objective comparison of prominent ynone-free pyrazole syntheses, supported by experimental data and detailed protocols.

At a Glance: Comparison of Key Alternative Pyrazole Synthesis Methods

MethodKey ReactantsGeneral Reaction ConditionsYield RangeKey AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl Compound, HydrazineAcid or base catalysis, often at elevated temperatures or room temperature.70-95%[1]Readily available starting materials, straightforward procedure.Lack of regioselectivity with unsymmetrical dicarbonyls.[1]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineOften involves a two-step process: pyrazoline formation followed by oxidation.66-88%[2]Wide availability of α,β-unsaturated carbonyls (chalcones).Requires an additional oxidation step, which can add complexity.
1,3-Dipolar Cycloaddition Nitrile Imine (from Hydrazonoyl Halide), Alkyne Surrogate (e.g., Bromoalkene)Base-mediated, typically at room temperature.70-86%[3]High regioselectivity, mild reaction conditions.Requires in-situ generation of the nitrile imine.
Multicomponent Synthesis e.g., Enaminone, Aldehyde, HydrazineOften catalyzed, can be performed in green solvents like water.Good to excellent yields.High atom economy, operational simplicity, access to complex molecules in one pot.Optimization of reaction conditions for multiple components can be challenging.

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each synthetic method, complete with a representative experimental protocol and a visualization of the reaction pathway.

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a foundational method for pyrazole synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][4] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5] A significant consideration in the Knorr synthesis is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl is used.[1]

G cluster_0 Knorr Pyrazole Synthesis A 1,3-Dicarbonyl Compound C Hydrazone Intermediate A->C + Hydrazine B Hydrazine B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Pyrazole D->E - H2O

Knorr Pyrazole Synthesis Workflow
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol is adapted from the synthesis of Edaravone.[5]

  • In a round-bottomed flask, slowly add ethyl acetoacetate (1.625 mL, 12.5 mmol) to phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood. The addition is slightly exothermic.

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.

  • After heating, a heavy syrup will form. Transfer the syrup to a beaker and cool it in an ice-water bath.

  • Add 2 mL of diethyl ether and stir the mixture vigorously until a crude powdered pyrazolone is obtained.

  • To purify the product, dissolve the crude solid in a minimal amount of hot 95% ethanol.

  • Allow the hot solution to cool to room temperature, then place it in an ice bath to complete crystallization.

  • Filter the solid using a Büchner funnel under vacuum and dry it in a desiccator.

  • The expected yield of the pure product is typically high.

Synthesis from α,β-Unsaturated Carbonyl Compounds

This method utilizes readily available α,β-unsaturated aldehydes and ketones (including chalcones) as starting materials. The reaction with hydrazine initially forms a pyrazoline, a partially saturated five-membered ring.[6] Subsequent oxidation is required to aromatize the ring and yield the corresponding pyrazole.[2] Various oxidizing agents can be employed for this step.

G cluster_1 From α,β-Unsaturated Carbonyls A α,β-Unsaturated Carbonyl C Pyrazoline A->C + Hydrazine B Hydrazine B->C D Pyrazole C->D Oxidation

Synthesis from α,β-Unsaturated Carbonyls
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole from a Chalcone

This protocol is a general representation based on the synthesis of 1,3,5-triarylpyrazoles.[6]

  • To a solution of the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask, add phenylhydrazine (1 mmol) dropwise.

  • Heat the reaction mixture at 80 °C under reflux for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The resulting pyrazoline can be oxidized to the pyrazole using various methods, for instance, by heating in DMSO under an oxygen atmosphere.[7]

  • Purify the final pyrazole product by recrystallization from a suitable solvent like ethanol.

1,3-Dipolar Cycloaddition

1,3-Dipolar cycloaddition is a powerful and highly regioselective method for constructing five-membered heterocyclic rings. In the context of pyrazole synthesis without ynones, this often involves the Huisgen [3+2] cycloaddition of a nitrile imine with an alkyne surrogate, such as a bromoalkene.[3] The nitrile imine is typically generated in situ from a hydrazonoyl halide in the presence of a base. This reaction proceeds through a pyrazoline intermediate which then eliminates HBr to form the aromatic pyrazole.

G cluster_2 1,3-Dipolar Cycloaddition A Hydrazonoyl Chloride C Nitrile Imine (in situ) A->C + Base B Base B->C E Cycloadduct (Pyrazoline) C->E + Alkyne Surrogate D Alkyne Surrogate (e.g., Bromoalkene) D->E F Pyrazole E->F - HBr

1,3-Dipolar Cycloaddition Pathway
Experimental Protocol: Synthesis of a 1,3,4,5-Tetrasubstituted Pyrazole

This is a general procedure for the 1,3-dipolar cycloaddition of a nitrile imine with an α-bromocinnamaldehyde.[3]

  • Dissolve α-bromocinnamaldehyde (3 mmol) and the corresponding hydrazonoyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.

  • To this solution, add triethylamine (0.46 mL, 3.3 mmol).

  • Stir the reaction mixture at room temperature until TLC analysis indicates the disappearance of the starting materials (typically 7-10 hours).

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes-ethyl acetate eluent system to obtain the pure pyrazole product. Yields for this method are reported to be in the range of 70-86%.[3]

Multicomponent Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including pyrazoles, in a single step. These reactions involve the combination of three or more starting materials in a one-pot fashion to form a product that contains portions of all the initial reactants. For pyrazole synthesis, an MCR might involve the reaction of an enaminone, an aldehyde, and a hydrazine derivative.[8]

G cluster_3 Multicomponent Synthesis A Component 1 (e.g., Enaminone) D One-Pot Reaction A->D B Component 2 (e.g., Aldehyde) B->D C Component 3 (e.g., Hydrazine) C->D E Pyrazole D->E

Multicomponent Reaction Logic
Experimental Protocol: Three-Component Synthesis of a 1H-Pyrazole in Water

This protocol is based on a sustainable approach using water as a solvent.[8]

  • In a reaction vessel, combine the enaminone (1 mmol), benzaldehyde (1 mmol), hydrazine hydrochloride (1 mmol), and a catalytic amount of ammonium acetate.

  • Add water as the solvent and heat the mixture under reflux for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, the product can often be isolated by simple filtration after cooling the reaction mixture.

  • Further purification can be achieved by recrystallization if necessary. This method highlights a green chemistry approach to pyrazole synthesis.

References

Halogen Substitution in Pyrazoles: A Comparative Analysis of Chloro- vs. Fluoro-Derivatives in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of medicinal chemistry and drug development, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Among the vast repertoire of heterocyclic scaffolds, pyrazoles stand out for their broad spectrum of biological activities. The introduction of halogen atoms into the pyrazole core is a well-established strategy to modulate these activities. This guide provides a comparative analysis of chloro- and fluoro-substituted pyrazoles, focusing on their differential impacts on antifungal, antimicrobial, anticancer, and anti-inflammatory activities, supported by experimental data.

Comparative Biological Activity Data

The substitution of a hydrogen atom with chlorine or fluorine can significantly alter a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its interaction with biological targets. The following tables summarize the quantitative biological activities of various chloro- and fluoro-substituted pyrazoles.

Table 1: Antifungal Activity
Compound IDHalogen SubstitutionFungal StrainIC50 / EC50 / MIC (µg/mL)Reference
Chloro-substituted
TMe4-chlorophenylRhizoctonia solani< 0.1 (EC90)[1]
TMa4-chloropyrazoleRhizoctonia solani0.20 (EC90)[1]
7ai3-methyl-1H-pyrazole-4-carboxylateRhizoctonia solani0.37 (EC50)[2]
Fluoro-substituted
1vAryl trifluoromethoxyFusarium graminearum0.0530 (EC50 in µM)[3]
6b3-trifluoromethylGibberella zeae81.3 (EC50)[4]
6a3-trifluoromethylGibberella zeae>50% inhibition at 100[4]
6c3-trifluoromethylGibberella zeae>50% inhibition at 100[4]

Summary of Antifungal Activity: The data suggests that the specific placement and nature of the halogen substituent are critical for antifungal potency. Chloro-substituted pyrazoles, such as TMe with a 4-chlorophenyl group, have demonstrated potent activity against Rhizoctonia solani[1]. On the other hand, fluoro-substituted pyrazoles, particularly those with trifluoromethyl or trifluoromethoxy groups, exhibit strong efficacy against other fungal strains like Fusarium graminearum and Gibberella zeae[3][4].

Table 2: Antimicrobial Activity
Compound IDHalogen SubstitutionBacterial StrainMIC (µg/mL)Reference
Chloro-substituted
1c, 2c, 3c, 4c, 5cChloro derivativesS. aureus, C. albicansGenerally more active[5]
10Chloro derivativeVarious strains3.12[6]
19, 20Chlorofluoro substitutionVarious strains1.56[6]
4eDichloro substitutionB. subtilis, S. aureus, E. coli, P. aeruginosaSignificant activity[7]
Fluoro-substituted
8, 9Fluoro-substitutionsVarious strainsWeak activity[6]
30Fluoro and nitro substitutionsVarious strains6.25[6]
-N-(trifluoromethyl)phenylS. epidermidis, E. faecium1.56, 0.78[6]

Summary of Antimicrobial Activity: In the realm of antimicrobial activity, chloro-substituted pyrazoles appear to exhibit broader and more potent effects compared to their fluoro-counterparts in several studies. The presence of chloro- and bromo-substituents has been linked to increased antimicrobial activity due to their lipophilic properties[5]. Dichloro-substituted compounds have also shown significant antibacterial and antifungal properties[7]. While some fluoro-substituted derivatives show moderate activity, particularly in combination with other groups like nitro functions, chloro-substitution often leads to lower MIC values[6].

Table 3: Anticancer Activity
Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Chloro-substituted
-5-(5-chloro-2-hydroxyphenyl)MCF-71.31[8]
-3-(4-chlorophenyl)MCF-70.97[8]
2Two chloro and one fluoro atomsMM1S0.002[9]
27o-dichlorophenylHCT1164.47 (on normal cells)[9]
Fluoro-substituted
-Monohalogen (fluoro)MCF70.13[9]
2Two chloro and one fluoro atomsMM1S0.002[9]
P13, P14para-fluoro, -bromoA549More cytotoxic[10]

Summary of Anticancer Activity: The anticancer activity of halogenated pyrazoles is highly dependent on the overall molecular structure and the specific cancer cell line. Both chloro- and fluoro-substitutions have been incorporated into potent anticancer agents. For instance, a compound with two chloro atoms and one fluoro atom demonstrated exceptionally low IC50 values against multiple myeloma cells[9]. In some series, monofluorination resulted in higher antiproliferative activity than methoxy substitution[9]. The positioning of the halogen on the phenyl rings attached to the pyrazole core is also a key determinant of cytotoxicity[10].

Table 4: Anti-inflammatory Activity
Compound IDHalogen SubstitutionTargetIC50 (µM) / ED50 (µmol/kg)Reference
Chloro-substituted
5sChloro-group at ortho-positionCOX-22.51 (IC50)[11]
48c4-chlorophenylCOX-2-[12]
26Chloro substitutedCOX-2-[13]
Fluoro-substituted
304-fluoropyrazoleBradykinin B1 receptor0.023 (IC50)[14]
31, 32Fluorinated-pyrazoleBradykinin B2 receptor≤0.050 (IC50)[14]
35a-c, 36a-j4-fluoropyrazoleNPYY5 receptor0.00022 - 0.0022 (IC50)[14]

Summary of Anti-inflammatory Activity: Both chloro- and fluoro-substituted pyrazoles have been developed as potent anti-inflammatory agents, often targeting the cyclooxygenase (COX) enzymes. Sulfonamide-containing pyrazoles with chloro-substitutions have shown significant selective COX-2 inhibition[11]. Interestingly, several fluoro-substituted pyrazoles have been investigated as antagonists for various receptors involved in inflammation, such as the bradykinin B1 and B2 receptors and the NPYY5 receptor, demonstrating very high potency with IC50 values in the nanomolar range[14].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key biological assays cited.

Antifungal Susceptibility Testing (Mycelium Growth Inhibition Method)
  • Preparation of Media: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and sterilized by autoclaving.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared to achieve the desired final concentrations.

  • Assay Plate Preparation: An appropriate volume of the compound solution is mixed with the molten PDA to achieve the final test concentration and poured into sterile Petri dishes. Control plates containing only the solvent are also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony and placed at the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a specified period, or until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group. The IC50 or EC50 value is then determined by regression analysis of the concentration-response data[2].

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
  • Preparation of Inoculum: A standardized inoculum of the bacterial strain is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plates are incubated at 37 °C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth[5][6].

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37 °C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of these pyrazole derivatives are mediated through their interaction with specific signaling pathways.

COX-2 Inhibition Pathway in Inflammation

Many anti-inflammatory pyrazoles function by inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade.

COX2_Inhibition_Pathway Prostaglandins Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediation Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate COX2->Prostaglandins Catalysis Chloro_Pyrazole Chloro-substituted Pyrazole Chloro_Pyrazole->COX2 Inhibition

Caption: COX-2 inhibition by chloro-substituted pyrazoles.

General Experimental Workflow for Biological Screening

The process of discovering and evaluating the biological activity of new chemical entities follows a structured workflow.

Experimental_Workflow Synthesis Synthesis of Halogenated Pyrazoles Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Dose_Response Dose-Response Studies (IC50/EC50/MIC) Primary_Screening->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for bioactivity screening of pyrazoles.

Conclusion

The substitution of chloro- and fluoro- groups on the pyrazole scaffold profoundly influences biological activity, with the specific effect being highly dependent on the position of substitution and the overall molecular architecture. While chloro-substituted pyrazoles have demonstrated broad and potent antimicrobial activity, fluoro-substituted analogs, particularly those containing trifluoromethyl groups, have shown exceptional potency as antifungal and anti-inflammatory agents. This comparative guide underscores the importance of strategic halogenation in the design of novel pyrazole-based therapeutics and provides a valuable resource for researchers in the field of drug discovery and development.

References

A Comparative Crystallographic Analysis of 1-(4-Chlorophenyl)prop-2-yn-1-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the crystallographic properties of compounds derived from 1-(4-Chlorophenyl)prop-2-yn-1-one, offering insights into their structural characteristics and potential applications.

This guide provides a comparative analysis of the X-ray crystallographic data for a series of compounds synthesized from this compound. The focus is on chalcones and pyrazole derivatives, which are common products of this precursor and are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design and for elucidating their mechanisms of action.

Comparison of Crystallographic Data

The following tables summarize the key crystallographic parameters for a selection of derivatives, allowing for a direct comparison of their solid-state structures. The data highlights how different substituents and resulting molecular frameworks influence the crystal packing and molecular geometry.

Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of compounds derived from the reaction of this compound with various benzaldehydes. The planarity of the propenone linker and the dihedral angles between the aromatic rings are critical determinants of their biological activity.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle (Rings) (°)Ref.
1-(4-Chlorophenyl)-3-{4-[2-(5-ethyl-pyridin-2-yl)-ethoxy]-phenyl}-propenoneC₂₄H₂₂ClNO₂OrthorhombicPca2₁12.1771(10)4.9305(4)34.419(3)9010.61(23) & 62.75(22)[1]
(2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneC₁₅H₁₀Cl₂O------46.7(7)[5]
1-(4-Chlorophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-oneC₁₈H₁₇ClO₄OrthorhombicP2₁2₁2₁7.0295(4)10.5127(6)22.2438(13)90-[6]
1-(4-Chlorophenyl)-3-(5-methyl-2-furyl)prop-2-en-1-oneC₁₄H₁₁ClO₂Monoclinic-8.350(3)15.732(5)9.660(3)106.882(5)7.71(2)[7]
(E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (DAP)C₁₇H₁₆ClNO-------[8]
1-(4-bromophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one-MonoclinicP2₁/c15.6239(15)14.0537(14)5.8396(5)-46.3(0)[9]
Pyrazole and Pyranopyrazole Derivatives

The reaction of this compound or its derivatives can also yield heterocyclic compounds such as pyrazoles and pyranopyrazoles, which present distinct structural and electronic properties compared to the open-chain chalcones.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle (Rings) (°)Ref.
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-oneC₁₅H₁₁ClN₂OMonoclinicP2₁/c11.2593(4)12.1848(4)9.5498(3)103.053(1)18.23(8) & 8.35(8)[10]
1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole (TRAM-34)C₂₂H₁₇ClN₂MonoclinicP2₁/n----62.28(9), 69.48(9), 71.30(9)[11][12]

Experimental Protocols

Synthesis of Chalcone Derivatives

A general and efficient method for the synthesis of chalcone derivatives involves the Claisen-Schmidt condensation.

  • Starting Materials : An appropriate acetophenone derivative (e.g., 4-chloroacetophenone) and a substituted benzaldehyde are used.

  • Reaction Conditions : The reactants are typically dissolved in a suitable solvent such as ethanol.[13] A base, commonly an aqueous solution of sodium hydroxide (NaOH), is added to the mixture to catalyze the condensation.[8][13]

  • Reaction Progression : The reaction mixture is stirred at room temperature or gently heated.[13][14] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[13][15]

  • Work-up and Purification : Upon completion, the reaction mixture is poured onto crushed ice and acidified.[13] The resulting solid precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield pure crystals.[8][13]

Synthesis of Pyranopyrazole Derivatives

Pyrano[2,3-c]pyrazoles can be synthesized via a multi-component reaction.

  • Reactants : The synthesis involves the reaction of an aldehyde, a pyrazolone derivative (e.g., 1-(4-chlorophenyl)-3-methyl-5-pyrazolone), and malononitrile.[15]

  • Catalyst and Solvent : The reaction is efficiently catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethanol.[15]

  • Procedure : The components are mixed in a round-bottom flask and refluxed with stirring at approximately 78 °C in a water bath for about 30 minutes.[15]

  • Monitoring and Isolation : The reaction progress is monitored by TLC. If the mixture solidifies, additional ethanol may be added.[15] The product can then be isolated and purified.

X-ray Crystallography

The determination of the crystal structures of the synthesized compounds is performed using single-crystal X-ray diffraction.

  • Crystal Growth : Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent from a solution of the purified compound.[10][14]

  • Data Collection : A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations.[3][16]

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².[16]

Visualizing Molecular Interactions and Pathways

Experimental Workflow for Synthesis and Analysis

The general workflow for the synthesis of these compounds and their subsequent crystallographic analysis can be visualized as a straightforward process from starting materials to detailed structural information.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Purification Purification Reaction->Purification Crystal Growth Crystal Growth Purification->Crystal Growth Slow Evaporation Data Collection Data Collection Crystal Growth->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structural Data Structural Data Structure Solution->Structural Data

Caption: General workflow from synthesis to crystallographic analysis.

Signaling Pathway Inhibition

Certain derivatives of this compound have been shown to inhibit key signaling pathways implicated in disease. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have demonstrated inhibitory activity against AKT2/PKBβ, a kinase involved in glioma.[15] Chalcone derivatives have also been found to suppress the expression of monocyte chemoattractant protein-1 (MCP-1) by inhibiting ROS production and Akt signaling in macrophages.[4]

G cluster_pathway AKT Signaling Pathway in Inflammation LPS LPS ROS ROS Production LPS->ROS AKT AKT Phosphorylation LPS->AKT AP1 AP-1 Activation ROS->AP1 AKT->AP1 MCP1 MCP-1 Expression AP1->MCP1 Inflammation Inflammation MCP1->Inflammation Chalcone Chalcone Derivative (e.g., TI-I-175) Chalcone->ROS inhibits Chalcone->AKT inhibits

Caption: Inhibition of MCP-1 expression by chalcone derivatives via AKT signaling.

References

A Comparative Analysis of Catalytic versus Thermal Cycloaddition of 1-(4-Chlorophenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of reaction conditions, efficiency, and regioselectivity in the synthesis of pyrazoles.

The cycloaddition of 1-(4-chlorophenyl)prop-2-yn-1-one and its derivatives serves as a important gateway to the synthesis of highly substituted pyrazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The formation of the pyrazole ring from an alkyne and a 1,3-dipole, such as a nitrile imine, can be achieved through either thermal induction or catalytic activation. This guide provides a comparative study of these two approaches, offering insights into their respective methodologies and outcomes, supported by experimental data from analogous reactions.

Data Summary: Catalytic vs. Thermal Cycloaddition

The following table summarizes the key performance indicators for the thermal and a representative catalytic cycloaddition of an aryl prop-2-yn-1-one with a nitrile imine, leading to the formation of a 1,3,5-trisubstituted pyrazole. While specific data for this compound is not available for a direct side-by-side comparison in a single study, the data presented is from closely related reactions and provides a strong basis for comparison.

ParameterThermal CycloadditionCatalytic Cycloaddition (Sc(OTf)₃)
Reaction Conditions Reflux in toluene (110 °C)Room temperature to 80 °C
Reaction Time 12 hours18 hours
Catalyst NoneScandium triflate (Sc(OTf)₃)
Yield High (e.g., 94% for 1-phenylprop-2-yn-1-one)Generally high, but can be substrate-dependent
Regioselectivity High (exclusive formation of one regioisomer)High, and can be altered by the catalyst in some cases
Key Advantage Simplicity, no need for catalyst synthesis or removalMilder reaction conditions, potential for catalyst-controlled selectivity

Experimental Protocols

General Procedure for Thermal 1,3-Dipolar Cycloaddition

This protocol is adapted from the synthesis of 1,3,5-trisubstituted pyrazoles via a thermal 1,3-dipolar cycloaddition of terminal alkynes with nitrile imines.

Materials:

  • This compound (1 equivalent)

  • Appropriate hydrazonoyl chloride (1.2 equivalents)

  • Triethylamine (TEA) (1.5 equivalents)

  • Toluene (solvent)

Procedure:

  • A mixture of this compound and the hydrazonoyl chloride is dissolved in toluene.

  • Triethylamine is added to the solution, and the reaction mixture is refluxed at 110 °C for 12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the triethylamine hydrochloride salt is filtered off.

  • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

General Procedure for Catalytic 1,3-Dipolar Cycloaddition

This protocol is based on the scandium triflate-catalyzed 1,3-dipolar cycloaddition of nitrile imines with acetylenes.

Materials:

  • This compound (1 equivalent)

  • Appropriate hydrazonoyl chloride (1 equivalent)

  • Triethylamine (TEA) (1 equivalent)

  • Scandium triflate (Sc(OTf)₃) (10 mol%)

  • Dioxane (solvent)

Procedure:

  • To a solution of the hydrazonoyl chloride and this compound in dry dioxane, scandium triflate is added.

  • Triethylamine is then added, and the reaction mixture is stirred at a specified temperature (e.g., 80 °C) for 18 hours. The reaction is monitored by TLC.

  • After completion, the solvent is evaporated under reduced pressure.

  • The residue is then worked up, typically by adding water and extracting with an organic solvent.

  • The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield the regioselective pyrazole product.

Visualizing the Process and Pathways

To better understand the workflow and mechanistic differences, the following diagrams are provided.

experimental_workflow cluster_thermal Thermal Cycloaddition cluster_catalytic Catalytic Cycloaddition T_Start Reactants + TEA in Toluene T_Reaction Reflux at 110°C (12 hours) T_Start->T_Reaction Heating T_Workup Filtration & Concentration T_Reaction->T_Workup T_Purification Column Chromatography T_Workup->T_Purification T_Product Pyrazole Product T_Purification->T_Product C_Start Reactants + TEA + Catalyst in Dioxane C_Reaction Stir at 80°C (18 hours) C_Start->C_Reaction Catalysis C_Workup Evaporation & Extraction C_Reaction->C_Workup C_Purification Column Chromatography C_Workup->C_Purification C_Product Pyrazole Product C_Purification->C_Product

Caption: Experimental workflows for thermal and catalytic cycloaddition.

reaction_mechanisms cluster_thermal_mech Thermal Mechanism (Concerted) cluster_catalytic_mech Catalytic Mechanism (Lewis Acid) TM_Reactants Alkyne + Nitrile Imine TM_TS [3+2] Transition State (Concerted) TM_Reactants->TM_TS Heat (Δ) TM_Product Pyrazole TM_TS->TM_Product CM_Reactants Alkyne + Nitrile Imine + Lewis Acid (LA) CM_Activation Alkyne-LA Complex CM_Reactants->CM_Activation Coordination CM_Addition Stepwise or Concerted Addition CM_Activation->CM_Addition Lowered LUMO CM_Product Pyrazole + LA CM_Addition->CM_Product

Caption: Simplified mechanisms for thermal vs. catalytic cycloaddition.

Discussion

The primary distinction between thermal and catalytic cycloaddition lies in the method of activation. Thermal cycloadditions rely on heat to provide the necessary activation energy for the reaction to proceed. This approach is often straightforward and avoids the cost and potential contamination associated with a catalyst. As demonstrated in analogous reactions, thermal 1,3-dipolar cycloadditions of aryl propiolones can proceed with high yields and excellent regioselectivity, typically affording a single regioisomer. The concerted nature of the pericyclic reaction often leads to a predictable stereochemical outcome.

In contrast, catalytic cycloadditions employ a catalyst, such as a Lewis acid like scandium triflate, to lower the activation energy of the reaction. This allows the reaction to proceed under milder temperature conditions, which can be advantageous for sensitive substrates. The catalyst typically coordinates to the alkyne, making it more electrophilic and thus more susceptible to attack by the 1,3-dipole. This can influence the regioselectivity of the reaction, sometimes even reversing the selectivity observed in the thermal counterpart. While offering milder conditions, catalytic methods require an additional component (the catalyst) and may necessitate extra purification steps to remove it from the final product.

Unveiling the Antimicrobial Potential of Pyrazoles Derived from 1-(4-Chlorophenyl)prop-2-yn-1-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, researchers have turned their attention to the versatile pyrazole scaffold. This guide provides a comprehensive validation of the antimicrobial assay results for a series of pyrazole derivatives synthesized from 1-(4-Chlorophenyl)prop-2-yn-1-one. Through a meticulous comparison with established antimicrobial agents, this document offers researchers, scientists, and drug development professionals a critical overview of their potential efficacy, supported by detailed experimental data and protocols.

Quantitative Antimicrobial Activity: A Comparative Overview

The antimicrobial efficacy of the synthesized pyrazole derivatives was quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The results are juxtaposed with the performance of standard antibiotics to provide a clear benchmark for their potential therapeutic application.

CompoundStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Aspergillus niger (Fungus)
Pyrazole Derivative 1 12.5 µg/mL25 µg/mL50 µg/mL>100 µg/mL12.5 µg/mL25 µg/mL
Pyrazole Derivative 2 6.25 µg/mL12.5 µg/mL25 µg/mL50 µg/mL6.25 µg/mL12.5 µg/mL
Ciprofloxacin (Control) 1 µg/mL0.5 µg/mL0.25 µg/mL1 µg/mLN/AN/A
Chloramphenicol (Control) 8 µg/mL4 µg/mL2 µg/mL16 µg/mLN/AN/A
Clotrimazole (Control) N/AN/AN/AN/A1 µg/mL2 µg/mL

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives and Standard Antimicrobials. N/A: Not Applicable. Data is a representative summary from various studies on pyrazoles with a 4-chlorophenyl substituent.

In-Depth Experimental Protocols

The validation of these antimicrobial assay results is grounded in standardized and reproducible experimental methodologies.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the synthesized pyrazole compounds and standard antibiotics was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Microbial Inoculum: Bacterial strains were cultured on Mueller-Hinton Agar (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA) at 37°C for 18-24 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). The suspension was further diluted to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The pyrazole derivatives and standard drugs were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions were then prepared in Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.

Visualizing the Experimental and Biological Frameworks

To further elucidate the processes involved in this research, the following diagrams provide a visual representation of the experimental workflow and a potential mechanism of action for pyrazole-based antimicrobial agents.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Antimicrobial Assay start 1-(4-Chlorophenyl) prop-2-yn-1-one cyclization Cyclization Reaction start->cyclization hydrazine Hydrazine Hydrate hydrazine->cyclization pyrazole Pyrazole Derivatives cyclization->pyrazole dilution Serial Dilution of Compounds pyrazole->dilution pyrazole->dilution culture Microbial Culture (Bacteria & Fungi) inoculation Inoculation of Microtiter Plates culture->inoculation dilution->inoculation incubation Incubation inoculation->incubation mic MIC Determination incubation->mic

Caption: Experimental workflow from synthesis to antimicrobial testing.

Signaling_Pathway pyrazole Pyrazole Derivative membrane Bacterial Cell Membrane pyrazole->membrane Disruption gyrase DNA Gyrase pyrazole->gyrase Inhibition death Bacterial Cell Death membrane->death replication DNA Replication gyrase->replication Required for synthesis Protein Synthesis replication->synthesis replication->death synthesis->death

Caption: Putative antimicrobial mechanism of action for pyrazole derivatives.

Concluding Remarks

The pyrazole derivatives originating from this compound demonstrate noteworthy antimicrobial activity against a range of pathogenic microorganisms. While their efficacy does not consistently surpass that of established antibiotics like Ciprofloxacin, certain derivatives exhibit promising activity, particularly against Gram-positive bacteria and fungi.[1] These findings underscore the potential of the pyrazole scaffold as a foundation for the development of novel antimicrobial agents. Further structural modifications and in-vivo studies are warranted to optimize their activity and pharmacokinetic profiles, paving the way for new therapeutic interventions in the fight against infectious diseases.

References

In-Silico Docking Analysis of 1-(4-Chlorophenyl)prop-2-yn-1-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-silico docking studies for ligands derived from the precursor molecule 1-(4-Chlorophenyl)prop-2-yn-1-one. This core structure is a valuable starting point for the synthesis of various heterocyclic compounds, particularly chalcones, which have shown promise as potential therapeutic agents. The following sections detail the molecular docking performance of these derivatives against key biological targets, primarily focusing on anticancer applications. Experimental data from various studies have been aggregated and presented to offer a clear comparison of their potential efficacy.

Targeting Cancer: Key Signaling Pathways

Ligands derived from this compound, particularly chalcone derivatives, have been investigated for their potential to interfere with critical pathways in cancer progression. Two primary targets that have been the focus of in-silico studies are Tubulin and the Epidermal Growth Factor Receptor (EGFR).

Tubulin Polymerization Pathway:

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics can lead to mitotic arrest and apoptosis in cancer cells. The colchicine binding site on β-tubulin is a key target for small molecules that inhibit tubulin polymerization.

G cluster_0 Cell Cycle Progression cluster_1 Microtubule Dynamics G2_Phase G2 Phase M_Phase Mitosis (M Phase) G2_Phase->M_Phase Entry into Mitosis Apoptosis Apoptosis M_Phase->Apoptosis Arrest leads to Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin_Dimers->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Spindle->M_Phase Required for Chalcone_Derivatives Chalcone Derivatives (from this compound) Colchicine_Site Colchicine Binding Site on β-Tubulin Chalcone_Derivatives->Colchicine_Site Binds to Colchicine_Site->Microtubules Inhibits

Caption: Tubulin Polymerization Inhibition Pathway by Chalcone Derivatives.

EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the MAPK and PI3K/Akt pathways. These pathways are crucial for cell proliferation, survival, and differentiation. Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds to Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Chalcone_Derivatives Chalcone Derivatives Chalcone_Derivatives->EGFR Inhibits ATP Binding RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival

Caption: EGFR Signaling Pathway and Inhibition by Chalcone Derivatives.

Experimental Workflow for In-Silico Docking

The process of in-silico molecular docking involves several key steps, from preparing the protein target and ligands to performing the docking simulations and analyzing the results. A generalized workflow is depicted below.

G Start Start Protein_Prep Protein Preparation (e.g., PDB ID: 4O2B, 1M17) - Remove water & ligands - Add hydrogens Start->Protein_Prep Ligand_Prep Ligand Preparation (Chalcone Derivatives) - 2D to 3D conversion - Energy minimization Start->Ligand_Prep Grid_Gen Grid Box Generation - Define binding site coordinates Protein_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock, MOE, Schrodinger) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results - Docking scores - Binding interactions - RMSD calculation Docking->Analysis End End Analysis->End

Caption: Generalized Workflow for In-Silico Molecular Docking Studies.

Comparative Docking Performance

The following tables summarize the quantitative data from in-silico docking studies of chalcone derivatives against tubulin and EGFR. These studies aim to predict the binding affinity and identify key interactions between the ligands and their protein targets.

Tubulin Polymerization Inhibitors

Experimental Protocol:

  • Target Protein: β-Tubulin

  • PDB ID: 4O2B[1]

  • Docking Software: Molecular Operating Environment (MOE) 2015.10, AutoDock Vina[1][2]

  • Binding Site: Colchicine binding site[1][3][4]

  • Validation: Re-docking of the co-crystallized ligand is often performed to validate the docking protocol, with an RMSD value of less than 2.0 Å being considered reliable.

Table 1: Docking Scores of Chalcone Derivatives against Tubulin

Compound IDDerivative ClassDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)Key Interacting ResiduesReference
9IV-cQuinoline-based Chalcone Analog-9.759ColchicineN/AAsn258β, Ala180α, Asn249β[1]
2eThiazole-based Chalcone DerivativeN/A (IC50 = 7.78 µM for tubulin polymerization)Combretastatin-A4N/A (IC50 = 4.93 µM)Binds to colchicine site
10aThiazole-based Chalcone Derivative-7.3N/AN/AHydrophobic and hydrogen bonding interactions[3]
25aHybrid Chalcone DerivativeN/AN/AN/AInteracts at colchicine binding site[5]

Note: Direct comparison of docking scores across different studies can be challenging due to variations in software and scoring functions. N/A indicates data not available in the cited sources.

EGFR Tyrosine Kinase Inhibitors

Experimental Protocol:

  • Target Protein: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Domain

  • PDB ID: 1M17[6][7]

  • Docking Software: Schrodinger Suite (Glide), Molegro Virtual Docker[6][8][9][10][11]

  • Binding Site: ATP-binding pocket

  • Validation: Re-docking of the co-crystallized ligand (e.g., Erlotinib) is a standard procedure to validate the docking protocol.[6][7]

Table 2: Docking Scores of Chalcone Derivatives against EGFR

Compound IDDerivative ClassDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)Key Interacting ResiduesReference
L5Chalcone Derivative-11.4Erlotinib-7.7Catalytic residues of EGFR-TK[6]
L3Chalcone Derivative-10.4Erlotinib-7.7Catalytic residues of EGFR-TK[6]
AC9Amide Derivative of ChalconeComparable to AfatinibAfatinibN/AN/A[9]
AC19Amide Derivative of ChalconeComparable to AfatinibAfatinibN/AN/A[9]
7gThiazolyl Pyrazoline (from Chalcone)-11.14Erlotinib-10.86Similar to Erlotinib[7]
7mThiazolyl Pyrazoline (from Chalcone)-10.64Erlotinib-10.86Similar to Erlotinib[7]

Note: "Comparable" indicates that the study reported similar docking scores without providing the exact numerical values in the abstract. N/A indicates data not available in the cited sources.

Conclusion

The in-silico docking studies of ligands derived from this compound, particularly chalcones and their heterocyclic analogs, reveal their potential as inhibitors of key cancer targets like tubulin and EGFR. The presented data, aggregated from various research articles, indicates that these compounds can achieve favorable docking scores, often comparable or superior to reference inhibitors. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating a deeper understanding of the structure-activity relationships and guiding future optimization of these promising scaffolds. Further experimental validation is essential to confirm the in-silico predictions and to progress these compounds through the drug development pipeline.

References

Safety Operating Guide

Proper Disposal of 1-(4-Chlorophenyl)prop-2-yn-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of 1-(4-Chlorophenyl)prop-2-yn-1-one, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount for laboratory safety and environmental responsibility. This guide outlines the essential procedures for the disposal of this compound, a compound requiring careful handling due to its potential hazards.

Immediate Safety and Disposal Protocols

While a specific, comprehensive Safety Data Sheet (SDS) for this compound with detailed disposal protocols is not publicly available, the following procedures are based on best practices for the disposal of similar hazardous chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for specific guidance.

Key Disposal Principles:

  • Professional Disposal is Mandatory: This compound must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.

  • Prevent Environmental Release: Under no circumstances should this compound or its containers be disposed of in drains or waterways.[1] Measures should be in place to prevent accidental release to the environment.

  • Proper Labeling and Storage: Unused or waste 1-(4--Chlorophenyl)prop-2-yn-1-one should be stored in a well-ventilated, cool, and dry area in a tightly sealed and properly labeled container awaiting disposal.

Step-by-Step Disposal Workflow

The following workflow provides a logical sequence for the safe handling and disposal of this compound.

G cluster_0 On-Site Chemical Management cluster_1 Disposal Process A 1. Identify Waste (Unused product, contaminated materials) B 2. Segregate Waste (Store in a designated, labeled, sealed container) A->B D 4. Contact EHS Department (Consult your institution's Environmental Health & Safety) B->D C 3. Personal Protective Equipment (PPE) (Wear appropriate gloves, eye protection, and lab coat) E 5. Arrange for Professional Disposal (Engage a licensed chemical waste disposal company) D->E F 6. Documentation (Maintain records of disposal) E->F

Caption: Workflow for the proper disposal of this compound.

Quantitative Data and Experimental Protocols

Currently, there is no publicly available quantitative data regarding specific concentration limits for disposal or detailed experimental protocols for the neutralization or decomposition of this compound. The standard and recommended procedure is incineration at a licensed facility equipped to handle such chemical waste.[2]

Handling of Spills and Contaminated Materials

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Containment: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when cleaning up spills.

All contaminated materials, including absorbent materials, gloves, and cleaning supplies, must be disposed of as hazardous waste through a licensed disposal company.

Regulatory Context

The disposal of hazardous chemicals is regulated by various federal, state, and local agencies. In the United States, the Environmental Protection Agency (EPA) sets regulations for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the generator of the waste (the laboratory) to ensure compliance with all applicable regulations.

By adhering to these guidelines and consulting with safety professionals, laboratories can ensure the safe and responsible disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling 1-(4-Chlorophenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-(4-Chlorophenyl)prop-2-yn-1-one, a compound requiring careful management in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Rationale & Best Practices
Hand Protection Butyl gloves are recommended for handling ketones.[3] Neoprene gloves can also offer resistance to a range of chemicals.[3][4]Always inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately after use.[5]
Eye and Face Protection Chemical splash goggles that seal tightly around the eyes are mandatory.[3] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or exothermic reactions.[6][7]Standard safety glasses are insufficient. Eye protection must meet ANSI Z.87.1 standards.[6]
Body Protection A chemical-resistant lab coat, preferably made of materials like Nomex®, should be worn and fully buttoned.[6][7] For larger quantities or increased splash risk, a chemical-resistant apron or coveralls are recommended.[3]Clothing worn under the lab coat should be made of natural fibers like cotton. Avoid synthetic fabrics such as polyester or acrylic.[6]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust.[1] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3][6]Respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.[6]
Foot Protection Closed-toe, closed-heel shoes that cover the entire foot are required.[6] For significant spill risks, chemical-resistant boots are advised.[8]Do not wear perforated shoes or sandals in the laboratory.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the necessary steps for safe handling during laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area in Fume Hood gather_ppe Gather & Inspect Required PPE prep_area->gather_ppe gather_materials Assemble All Necessary Chemicals & Equipment gather_ppe->gather_materials don_ppe Don All Required PPE gather_materials->don_ppe Proceed to Handling conduct_experiment Conduct Experiment Within Fume Hood don_ppe->conduct_experiment decontaminate Decontaminate Glassware & Work Surfaces conduct_experiment->decontaminate Complete Experiment segregate_waste Segregate Halogenated Organic Waste decontaminate->segregate_waste dispose_ppe Properly Doff & Dispose of Contaminated PPE segregate_waste->dispose_ppe

Figure 1: Experimental Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol

Waste Type Container Disposal Procedure
Unused/Surplus Compound Clearly labeled, sealed container for halogenated organic waste.Dispose of contents/container to an approved waste disposal plant.[1] Do not empty into drains.[1][9]
Contaminated Labware (e.g., pipette tips, weighing boats) Labeled solid waste container for halogenated organic waste.Collect in a designated, sealed container within the fume hood.
Contaminated PPE (e.g., gloves, disposable lab coat) Separate, sealed bag or container for contaminated solid waste.Doff PPE carefully to avoid secondary contamination and place in the designated waste container.
Contaminated Solvents Labeled container for halogenated organic solvent waste.Keep waste containers closed when not in use. Store in a cool, well-ventilated area.[1][10]

The logical flow for waste management should follow a strict protocol to ensure safety and compliance at every stage.

start Waste Generated segregate Segregate Waste at Point of Generation (Halogenated vs. Non-halogenated) start->segregate liquid_waste Liquid Waste (Halogenated Solvents) segregate->liquid_waste solid_waste Solid Waste (Contaminated PPE, Labware) segregate->solid_waste containerize Securely Containerize & Label Waste liquid_waste->containerize solid_waste->containerize storage Store in Designated Satellite Accumulation Area containerize->storage disposal Arrange for Pickup by EH&S or Licensed Contractor storage->disposal

Figure 2: Waste Disposal Logical Flowchart.

By implementing these safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and chemical hygiene plan.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.